molecular formula C19H19N3O2 B3266230 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline CAS No. 420831-75-0

2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B3266230
CAS No.: 420831-75-0
M. Wt: 321.4 g/mol
InChI Key: JJSWGWVFKHTHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline (CAS 420831-75-0) is a planar fused heterocyclic compound that serves as a valuable scaffold in pharmacological and biological research. This indoloquinoxaline derivative is recognized for its DNA and protein-interacting capabilities, with the mechanism of pharmacological action predominantly being DNA intercalation . The thermal stability of the intercalated complex with DNA is a key parameter for its bioactivity and is influenced by the substituents on the core structure, such as the propyl and methoxy groups in this analogue . Derivatives based on the 6H-indolo[2,3-b]quinoxaline structure have been developed as promising bifunctional inhibitors, combining therapeutic and imaging functions. Recent research has identified such compounds as potent and selective inhibitors of the Src homology 2 domain-containing phosphatase 1 (SHP1), a therapeutic target in oncology, while also exhibiting a significant fluorescence response for real-time monitoring of enzyme activity in live cells . Furthermore, structurally similar compounds in this family have demonstrated a range of pharmacological effects, including antiviral activity against herpes and HIV, anticancer properties, and the inhibition of reactive oxygen species production in neutrophils, suggesting broad potential for this chemical class in drug development . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethoxy-6-propylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-4-9-22-15-8-6-5-7-12(15)18-19(22)21-14-11-17(24-3)16(23-2)10-13(14)20-18/h5-8,10-11H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSWGWVFKHTHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

biological activity of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Core Biological Activity of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline

Foreword: A Prospective Analysis of a Novel Indoloquinoxaline Derivative

The indolo[2,3-b]quinoxaline scaffold is a cornerstone in medicinal chemistry, renowned for its potent and diverse biological activities.[1][2][3] This guide delves into the prospective biological profile of a specific, novel derivative: 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline . While direct experimental data for this compound is not yet prevalent in published literature, this document serves as a technical whitepaper, extrapolating its potential activities based on the well-established pharmacology of the parent 6H-indolo[2,3-b]quinoxaline core and its numerous analogs.[4][5] We will explore its likely mechanisms of action, propose robust experimental designs for its validation, and contextualize its potential within the landscape of therapeutic development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the frontiers of this promising chemical class.

The Indolo[2,3-b]quinoxaline Core: A Privileged Scaffold in Drug Discovery

The 6H-indolo[2,3-b]quinoxaline is a planar, fused heterocyclic system that has garnered significant attention for its wide array of pharmacological properties.[4][5] Its rigid, aromatic structure is chemically analogous to the plant alkaloid ellipticine, a compound known for its DNA-intercalating and antitumor activities.[6] This structural similarity provides a strong theoretical foundation for the biological activities observed in this class of compounds.

Derivatives of this core structure have demonstrated a remarkable spectrum of biological effects, including:

  • Anticancer and Cytotoxic Activity [6][7][8]

  • Antiviral Properties [1][9]

  • Antimalarial Activity [1]

  • Antibacterial and Antifungal Properties [10][11]

  • Potential for Neurodegenerative Disease Treatment [3]

The versatility of the indoloquinoxaline scaffold stems from its synthetic tractability, allowing for systematic modifications at various positions to modulate its physicochemical properties and biological targets.

Synthesis of the Core Scaffold

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives is typically achieved through a straightforward condensation reaction between an isatin derivative and an ortho-phenylenediamine.[1][12][13] This robust and efficient method allows for the introduction of various substituents on both the indole and quinoxaline ring systems, enabling the generation of diverse chemical libraries for biological screening.

Prospective Biological Activity of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline

Based on the extensive research into its parent scaffold, we can hypothesize the primary biological activities of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline . The substituents on this specific derivative—two methoxy groups on the quinoxaline ring and a propyl group on the indole nitrogen—are expected to modulate its potency, selectivity, and pharmacokinetic profile.

Anticipated Anticancer and Cytotoxic Effects

The most prominent and well-documented activity of 6H-indolo[2,3-b]quinoxaline derivatives is their anticancer potential.[6][7] The primary mechanism underlying this activity is believed to be DNA intercalation .[4][5] The planar structure of the indoloquinoxaline core allows it to insert between the base pairs of the DNA double helix, leading to a cascade of cellular events that culminate in apoptosis.

The introduction of the 2,3-dimethoxy groups may enhance the compound's interaction with DNA or other cellular targets, potentially increasing its cytotoxic potency. The 6-propyl group, a moderately lipophilic substituent, could influence the compound's cell permeability and overall pharmacokinetic properties.

The intercalation of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline into the DNA helix is hypothesized to trigger the following downstream events:

  • Inhibition of DNA Replication and Transcription: The presence of the intercalated molecule can physically obstruct the progression of DNA and RNA polymerases, leading to the cessation of DNA replication and gene transcription.

  • Induction of DNA Damage Response: The distortion of the DNA helix can be recognized by cellular surveillance mechanisms, activating DNA damage response pathways.

  • Topoisomerase II Inhibition: While some derivatives are poor inhibitors, others may interfere with the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication.[4][8] This inhibition can lead to the accumulation of DNA strand breaks.

  • Activation of Apoptotic Pathways: The culmination of these cellular insults is expected to trigger programmed cell death (apoptosis), thereby eliminating the cancerous cells.

The following diagram illustrates the proposed signaling pathway:

G cluster_cell Cancer Cell Compound 2,3-dimethoxy-6-propyl- 6H-indolo[2,3-b]quinoxaline DNA Nuclear DNA Compound->DNA Intercalation Replication DNA Replication & Transcription DNA->Replication Inhibition Topoisomerase Topoisomerase II DNA->Topoisomerase Inhibition DDR DNA Damage Response DNA->DDR Activation Apoptosis Apoptosis Replication->Apoptosis Topoisomerase->Apoptosis DDR->Apoptosis G Start Synthesis and Purification of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Antiviral Antiviral Screening Start->Antiviral Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism If active (low IC50) DNA_Binding DNA Intercalation Assays (Viscosity, UV-Vis, Fluorescence) Mechanism->DNA_Binding Apoptosis_Assay Apoptosis Assays (Flow Cytometry, Western Blot) Mechanism->Apoptosis_Assay Report Comprehensive Biological Profile DNA_Binding->Report Apoptosis_Assay->Report Antiviral->Report

Workflow for biological characterization.

Conclusion and Future Directions

While awaiting direct experimental validation, the existing body of literature on 6H-indolo[2,3-b]quinoxaline derivatives provides a strong rationale for investigating 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline as a potential therapeutic agent, particularly in the realm of oncology. Its structural features suggest a high likelihood of DNA intercalating properties, leading to potent cytotoxic effects against cancer cells.

Future research should focus on:

  • Comprehensive in vitro and in vivo testing: To confirm its anticancer and antiviral activities and to establish a preliminary safety profile.

  • Quantitative Structure-Activity Relationship (QSAR) studies: To understand how the methoxy and propyl substituents contribute to its biological activity and to guide the design of even more potent analogs. [7]* Pharmacokinetic and ADMET studies: To assess its drug-like properties and its suitability for further development.

The exploration of this novel derivative holds the promise of expanding our understanding of the therapeutic potential of the indoloquinoxaline scaffold and may lead to the development of new and effective treatments for a range of diseases.

References

  • Synthesis and biological activity of 7H-benzoi[4][6]ndolo[2,3-b]-quinoxaline derivatives. Available at:

  • Biological activity of some 6H-indolo[2,3-b] quinoxalines. - ResearchGate.
  • Pharmacological screening of novel indolo [2,3-b] quinoxaline derivatives - JOCPR.
  • Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines.
  • (PDF) 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities - ResearchGate.
  • Synthesis of 6H-indolo[2,3-b]quinoxaline-N-glycosides and Their Cytotoxic Activity Against Human Ceratinocytes (HaCaT) - PubMed.
  • Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives - PubMed.
  • Synthesis of 6H-indolo[2,3-b]quinoxaline-N-glycosides and their cytotoxic activity against human ceratinocytes (HaCaT) - Organic & Biomolecular Chemistry (RSC Publishing).
  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - PMC.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI.
  • Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries - PMC.
  • Efficient Synthetic Access to Novel Indolo[2,3-b]Quinoxaline-based Heterocycles.
  • The synthetic non-toxic drug 2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)quinoxaline inhibits neutrophil production of reactive oxygen species - PubMed.
  • 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic ... - PMC.
  • (PDF) SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES - ResearchGate.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC.
  • 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities - PubMed.
  • Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design.
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC.

Sources

molecular docking studies of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline with DNA

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Docking of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline with DNA

This guide provides a comprehensive, technically-grounded walkthrough for conducting molecular docking studies on the interaction between 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline and double-stranded DNA. It is designed for researchers, computational chemists, and drug development professionals seeking to elucidate the binding modes and energetic profiles of potential DNA-targeting therapeutic agents.

Section 1: Foundational Principles & Strategic Overview

The Therapeutic Potential of the 6H-indolo[2,3-b]quinoxaline Scaffold

The 6H-indolo[2,3-b]quinoxaline core is a planar, fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its structural rigidity and aromaticity make it an ideal candidate for interacting with biological macromolecules, particularly DNA. The primary mechanism of action for many derivatives of this scaffold is DNA intercalation, a process that can disrupt DNA replication and transcription, leading to cytotoxic effects against cancer cells or inhibition of viral propagation.[1][2][3][4] Our subject molecule, 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline, combines this planar core with specific substituents that can influence its electronic properties and steric fit within the DNA architecture.

Rationale for Molecular Docking in DNA-Ligand Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor).[5] In the context of drug discovery, it is an indispensable tool for:

  • Binding Mode Prediction: Determining whether a ligand binds to DNA via intercalation, minor/major groove binding, or a combination thereof.[6][7]

  • Affinity Estimation: Calculating a scoring function, typically expressed as binding energy (kcal/mol), to rank potential drug candidates.

  • Structure-Activity Relationship (SAR) Analysis: Providing a structural basis to understand why certain chemical modifications enhance or diminish binding affinity.

This guide employs a validated workflow using widely accessible and robust software to ensure scientific rigor and reproducibility.

Key DNA Binding Modes: A Mechanistic Dichotomy

Understanding the fundamental ways small molecules interact with the DNA double helix is critical for interpreting docking results.

  • Intercalation: This binding mode involves the insertion of a planar, aromatic molecule between the stacked base pairs of DNA.[8][9] This action causes a localized unwinding and lengthening of the DNA helix, disrupting its structure and function.[8][10] The process is driven by π-π stacking interactions with the nucleobases.[8]

  • Groove Binding: Ligands, often crescent-shaped, can fit snugly within the grooves of the DNA helix. The minor groove is a frequent target for small molecules due to its favorable electrostatic potential and the opportunity for hydrogen bonding and van der Waals interactions with the groove walls.[11][12] Minor groove binders typically cause less distortion to the overall DNA structure compared to intercalators.[11][13]

Section 2: A Validated Protocol for DNA-Ligand Docking

This section details a step-by-step methodology for preparing the system, executing the docking simulation, and analyzing the results. The causality behind each choice of tool and parameter is explained to provide a deeper understanding of the process.

Experimental Workflow Overview

The entire docking protocol follows a logical progression from preparation to analysis, ensuring that each step builds upon a validated foundation.

G cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Docking Execution cluster_analysis Phase 3: Analysis & Interpretation ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_def Grid Box Definition (Defining the Search Space) ligand_prep->grid_def receptor_prep DNA Receptor Preparation (PDB Selection, Cleaning) receptor_prep->grid_def run_dock Run AutoDock Vina (Lamarckian Genetic Algorithm) grid_def->run_dock pose_analysis Binding Pose Visualization (Discovery Studio) run_dock->pose_analysis interaction_analysis Interaction Profiling (PLIP Server) pose_analysis->interaction_analysis validation Advanced Validation (Molecular Dynamics - GROMACS) interaction_analysis->validation Optional

Caption: Molecular docking workflow from preparation to validation.

Step-by-Step Methodology

Protocol 1: Ligand and Receptor Preparation

Objective: To generate high-quality, energetically favorable 3D structures of both the ligand and DNA receptor in the correct file format for docking.

Materials:

  • Ligand structure (SMILES or 2D format).

  • Molecular modeling software (e.g., Avogadro, BIOVIA Discovery Studio Visualizer).[14][15]

  • AutoDock Tools (MGLTools).[16][17][18]

  • Protein Data Bank (PDB) accession code for a B-DNA structure (e.g., 1BNA).[19]

Procedure:

  • Ligand Preparation: a. Obtain the 2D structure or SMILES string of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline. b. Import into a molecular editor like Avogadro. The software will generate an initial 3D conformation. c. Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step is crucial to ensure the ligand is in a low-energy, physically realistic conformation before docking. d. Save the optimized structure as a PDB file. e. Using AutoDockTools, process the ligand PDB file: add polar hydrogens, compute Gasteiger charges, and merge non-polar hydrogens. f. Save the final prepared ligand as a PDBQT file. This format contains the atomic coordinates, partial charges, and atom-type definitions required by AutoDock Vina.[17]

  • DNA Receptor Preparation: a. Download the PDB file for a canonical B-DNA dodecamer, such as 1BNA, from the RCSB PDB database.[19] Justification: B-DNA is the most common physiological conformation of DNA, and a dodecamer provides a sufficient length to model both intercalation and groove binding events without excessive computational cost.[20] b. Open the PDB file in a molecular viewer like BIOVIA Discovery Studio Visualizer or UCSF Chimera.[21] c. Clean the structure by removing all non-essential molecules, such as water (HOH) and any co-crystallized ions or ligands. d. Using AutoDockTools, process the cleaned DNA PDB file: add polar hydrogens and assign Kollman charges. Kollman charges are well-established for nucleic acid simulations. e. Save the prepared DNA receptor as a PDBQT file.

Protocol 2: Docking Execution with AutoDock Vina

Objective: To perform the docking simulation and generate a set of potential binding poses ranked by their predicted binding affinity.

Materials:

  • Prepared ligand PDBQT file.

  • Prepared DNA receptor PDBQT file.

  • AutoDock Vina executable.[18][22]

  • A text editor for creating a configuration file.

Procedure:

  • Define the Search Space (Grid Box): a. In AutoDockTools, load both the DNA receptor and the ligand PDBQT files. b. Select Grid -> Grid Box.... A box representing the search space will appear. c. Adjust the center and dimensions of the grid box to encompass the entire DNA molecule. Rationale: For an initial, unbiased docking, the entire DNA molecule should be considered as the potential binding site. This allows the algorithm to freely explore both groove and intercalative binding modes. d. Note the coordinates for the center of the box (center_x, center_y, center_z) and its dimensions (size_x, size_y, size_z).

  • Create a Configuration File: a. Open a new text file and name it config.txt. b. Add the following lines, replacing the file names and coordinates with your own:

    receptor = dna_receptor.pdbqt ligand = ligand.pdbqt

    c. Parameter Justification:

    • exhaustiveness: Controls the thoroughness of the search. A value of 16 provides a good balance between accuracy and computational time for a moderately complex system.[23]
    • num_modes: Specifies the number of binding poses to generate. 10 is sufficient to explore the most likely binding conformations.
  • Run AutoDock Vina: a. Open a command line terminal. b. Navigate to the directory containing your PDBQT files and config.txt. c. Execute the command: vina --config config.txt d. Vina will perform the docking and output two files: docking_results.pdbqt containing the coordinates of the top 10 binding poses, and docking_log.txt containing the binding affinity scores for each pose.[17][23]

Section 3: Analysis and Interpretation of Docking Results

A successful docking run is only the beginning. Rigorous analysis is required to extract meaningful biological insights from the generated data.

Quantitative Data Analysis

The primary quantitative output from AutoDock Vina is the binding affinity. These values should be compiled into a table for clear comparison.

Binding Mode (Pose)Binding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting DNA ResiduesPredicted Binding Type
1-9.80.00DG6, DC7, DA18, DT19Intercalation
2-9.51.34DG6, DC7, DA18, DT19Intercalation
3-8.24.51DA5, DT6, DA17, DT18Minor Groove Binding
4-7.95.12DA5, DT6Minor Groove Binding
...............
(Note: Data is illustrative and represents typical output for such a study.)
Visual Analysis of Binding Poses

Objective: To visually inspect the top-ranked poses to determine the mode of interaction and identify key structural features.

Software: BIOVIA Discovery Studio Visualizer.[14][24][25]

Procedure:

  • Open the DNA receptor PDBQT file in Discovery Studio.

  • Load the docking_results.pdbqt file. The software will load all 10 poses of the ligand.

  • Analyze the top-ranked pose (Mode 1).

    • For Intercalation: Observe if the planar indoloquinoxaline core is inserted between two consecutive base pairs. The DNA helix should show a slight unwinding and separation at the binding site.

    • For Groove Binding: Check if the ligand is positioned within the major or minor groove of the DNA. The crescent shape of the ligand should complement the curvature of the groove.

  • Use the 2D interaction diagram feature in Discovery Studio to get a quick overview of non-covalent interactions.[24]

Detailed Interaction Profiling

Objective: To obtain a detailed, itemized list of all non-covalent interactions stabilizing the DNA-ligand complex.

Tool: Protein-Ligand Interaction Profiler (PLIP) web server.[26][27][28]

Procedure:

  • Create a PDB file of the complex by combining the coordinates of the DNA receptor and a single, chosen ligand pose from the results file.

  • Upload this complex PDB file to the PLIP web server.[29][30]

  • PLIP will generate a report detailing all interactions, including:

    • Hydrogen Bonds: Between ligand atoms and DNA base edges or the phosphate backbone.

    • Hydrophobic Interactions: Between non-polar parts of the ligand and the DNA.

    • π-Stacking: Crucial for confirming intercalation, showing parallel or T-shaped stacking between the ligand's aromatic rings and the DNA bases.

    • π-Cation Interactions: Between a positively charged group on the ligand and an aromatic ring on a DNA base.

G cluster_intercalation Intercalation Mode cluster_groove Minor Groove Binding Mode Intercalator Planar Ligand (Indoloquinoxaline Core) BasePair2 Base Pair (n+1) Intercalator->BasePair2 Interaction1 π-π Stacking Intercalator->Interaction1 BasePair1 Base Pair (n) BasePair1->Intercalator GrooveBinder Crescent-shaped Ligand GrooveFloor Groove Floor (Base Edges) GrooveBinder->GrooveFloor Interaction2 H-Bonds, van der Waals GrooveBinder->Interaction2 GrooveWall1 Groove Wall (Sugar-Phosphate) GrooveWall1->GrooveBinder Interaction1->BasePair1 Interaction1->BasePair2 Interaction2->GrooveFloor

Caption: Conceptual diagram of DNA intercalation vs. minor groove binding.

Section 4: Advanced Validation with Molecular Dynamics

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations can validate the stability of the predicted binding pose in a dynamic, solvated environment.

Rationale: MD simulations model the movement of atoms over time, allowing researchers to assess whether the key interactions identified in docking are maintained. A stable complex in an MD simulation lends much higher confidence to the docking result.

Recommended Tool: GROMACS is a powerful, open-source engine for performing MD simulations.[31] The protocol generally involves solvating the docked complex in a water box with ions, followed by energy minimization, equilibration, and a production run to generate a trajectory for analysis.[32][33][34] Analysis of RMSD (Root Mean Square Deviation) of the ligand within the binding pocket can quantitatively confirm its stability.

Section 5: Conclusion

This guide has outlined a robust and scientifically sound workflow for the molecular docking of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline with DNA. By following these detailed protocols—from meticulous system preparation to multi-faceted analysis—researchers can confidently predict binding modes, estimate binding affinities, and gain crucial mechanistic insights into DNA-ligand interactions. These computational results provide a powerful foundation for guiding the synthesis of new derivatives and accelerating the development of novel DNA-targeted therapeutics.

References

  • National Library of Medicine. (2012). Chemistry of DNA minor groove binding agents.
  • Creative Biogene. (2024).
  • YouTube. (2023). DNA & RNA Docking using AutoDock Vina | Free Tool.
  • Dassault Systèmes. BIOVIA Discovery Studio Visualizer.
  • National Library of Medicine. (2013). Drug-DNA intercalation: from discovery to the molecular mechanism.
  • Journal of the American Chemical Society. On the Molecular Mechanism of Drug Intercalation into DNA: A Simulation Study of the Intercalation Pathway, Free Energy, and DNA Structural Changes.
  • ScienceDirect. Minor Groove Binders as Therapeutic Agents.
  • National Library of Medicine. DNA minor groove binders: an overview on molecular modeling and QSAR approaches.
  • Wikipedia.
  • StuDocu.
  • Bio-Synthesis Inc. (2018). Minor Groove Binders.
  • Medium. (2021). Automatic Protein-Ligand interaction analysis.
  • Nucleic Acids Research, Oxford Academic. (2021). PLIP 2021: introducing protein–protein interactions to the protein–ligand interaction profiler.
  • Dassault Systèmes. BIOVIA Discovery Studio.
  • PyPI. plip.
  • Dassault Systèmes. Free Download: BIOVIA Discovery Studio Visualizer.
  • Gromacs Py documentation.
  • bio.tools. PLIP.
  • YouTube. (2022). Tutorial 11: Generation of publication quality images using Biovia Discovery Studio Visualizer.
  • My Biosoftware. (2021). BIOVIA Discovery Studio Visualizer 4.
  • National Library of Medicine. (2015). PLIP: fully automated protein–ligand interaction profiler.
  • National Library of Medicine. (2017).
  • RCSB PDB. 1BNA: STRUCTURE OF A B-DNA DODECAMER.
  • RCSB PDB. (2005). 1ZEW: B-DNA.
  • RCSB PDB.
  • University of California, Irvine. (2011). Exploring DNA structure and DNA-protein binding.
  • The Scripps Research Institute. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial.
  • MDPI. (2021). Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA.
  • UCSF CGL. (2009). Docking Studies on DNA-Ligand Interactions: Building and Application of a Protocol To Identify the Binding Mode.
  • GROMACS forums. (2022). Comprehensive, hands-on tutorial for DNA-ligand MDS.
  • YouTube. (2023). How to Perform Molecular Docking with AutoDock Vina.
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • Journal of Chemical Information and Modeling. (2009). Docking Studies on DNA-Ligand Interactions: Building and Application of a Protocol To Identify the Binding Mode.
  • Autodock Vina document
  • PharmiWeb.com. (2023). Protein-DNA Docking in Drug Discovery: Identifying Small Molecules for New Drug Development.
  • National Library of Medicine. (2013). 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities.
  • GROMACS Tutorials by Justin A. Lemkul.
  • ResearchGate. (2008).
  • YouTube. (2024). Protein–DNA Molecular Dynamics Simulation in GROMACS | Complete Step-by-Step Tutorial (Free Tools).
  • Reddit. (2022). GROMACS, CHARMM36, and DNA-Protein complex.
  • Bentham Science. (2013). 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities.
  • ResearchGate. (2013). (PDF) 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities.

Sources

The Indolo[2,3-b]quinoxaline Scaffold: Pharmacological Profiling & Therapeutic Potential

[1]

Executive Summary

The indolo[2,3-b]quinoxaline (IQ) nucleus represents a privileged tetracyclic pharmacophore characterized by a planar, electron-deficient architecture. This structural rigidity allows for high-affinity intercalation into the DNA double helix, positioning IQ derivatives as potent candidates for oncological and antiviral therapeutics. Unlike classic anthracyclines, specific IQ derivatives (e.g., B-220) exhibit a unique dual mechanism: DNA intercalation coupled with P-glycoprotein (P-gp) modulation, offering a strategy to overcome Multi-Drug Resistance (MDR). This technical guide delineates the structure-activity relationships (SAR), mechanistic pathways, and validation protocols necessary for developing IQ-based therapeutic agents.

Part 1: Molecular Architecture & Structure-Activity Relationship (SAR)

The biological efficacy of indolo[2,3-b]quinoxalines stems from their ability to act as planar intercalators.[1][2][3][4] The pharmacophore consists of an indole ring fused to a quinoxaline ring, creating a large

SAR Critical Control Points

To optimize pharmacological profiles, modifications are typically targeted at three specific vectors:

  • The N-6 Position (Solubility & Affinity): The indole nitrogen is the most critical site for derivatization. Unsubstituted IQs are often poorly soluble in aqueous media. Alkylation with amino-alkyl chains (e.g., dimethylaminoethyl) significantly enhances water solubility and promotes electrostatic interaction with the phosphate backbone of DNA.

  • The C-2/C-9 Positions (Electronic Tuning): Substituents here (e.g., -CH3, -Br, -OCH3) modulate the electron density of the aromatic system, influencing the stacking energy during intercalation. Electron-withdrawing groups can enhance the dipole interaction with base pairs.

  • The Tetracyclic Core (Planarity): Maintaining the planarity of the fused system is non-negotiable for intercalation. Disruption of this planarity abolishes biological activity.

Visualization: SAR Logic Flow

The following diagram illustrates the functional logic of the IQ scaffold modification.

SAR_LogicCoreIndolo[2,3-b]quinoxaline(Tetracyclic Core)ActivityBiological OutcomeCore->ActivityPlanar IntercalationN6N-6 Substitution(Amino-alkyl chains)N6->CoreIncreases Solubility& DNA AffinitySolubilityAqueous SolubilityN6->SolubilityBindingKb EnhancementN6->BindingC2_9C-2/C-9 Substitution(Halogens, Methyls)C2_9->CoreModulates ElectronicStackingBinding->Activity

Figure 1: Structural optimization logic for Indolo[2,3-b]quinoxaline derivatives.

Part 2: Pharmacological Mechanisms[3]

Anticancer Mechanism: DNA Intercalation & MDR Reversal

The primary mode of cytotoxicity for IQ derivatives is DNA intercalation.[5] The planar molecule inserts itself between adjacent base pairs (preferentially AT-rich regions), causing helix unwinding and lengthening.

  • Thermodynamics: Binding constants (

    
    ) for monomeric IQs typically range from 
    
    
    to
    
    
    . Dimeric forms (bis-indoloquinoxalines) can achieve
    
    
    due to the "neighbor exclusion principle" and bis-intercalation.
  • MDR Modulation: Unlike Doxorubicin, which is a substrate for efflux pumps, certain IQ derivatives (e.g., 9-OH-B-220) inhibit P-glycoprotein (P-gp), effectively reversing Multi-Drug Resistance in cancer cell lines like MCF-7/ADR.

Antiviral Activity (HSV & CMV)

Derivatives such as B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl)-6H-indolo[2,3-b]quinoxaline) have demonstrated potent activity against Herpes Simplex Virus (HSV-1) and Cytomegalovirus (CMV).[5]

  • Mechanism: The compound intercalates into viral DNA, inhibiting the progression of viral DNA polymerase.

  • Selectivity: Antiviral activity is often observed at concentrations (1–5 µM) significantly lower than the cytotoxic threshold (CC50 > 20 µM), providing a viable therapeutic window.

Visualization: Mechanism of Action

MOA_PathwayDrugIQ Derivative(e.g., B-220)DNAGenomic/Viral DNADrug->DNAElectrostatic AttractionMDRP-gp Efflux PumpDrug->MDRInhibition (Reversal)ComplexDrug-DNA IntercalationComplexDNA->ComplexPlanar StackingTopoTopoisomerase IIInhibition (Secondary)Complex->TopoStabilization ofCleavable ComplexReplicationReplication ForkArrestComplex->ReplicationHelix DistortionApoptosisApoptosis / ViralInhibitionReplication->ApoptosisMDR->DrugEfflux Blocked

Figure 2: Dual mechanistic pathway showing DNA intercalation and MDR modulation.

Part 3: Quantitative Data Profile

The following table summarizes the pharmacological profile of the reference compound B-220 , a standard for this scaffold.

ParameterValue / ObservationContext
Compound ID B-220Reference IQ Derivative
DNA Binding (

)

High affinity (Calf Thymus DNA)
Binding Mode IntercalationValidated by Viscosity & UV-Vis
Antiviral IC50

Against HSV-1 and CMV
Cytotoxicity (CC50)

Human embryonic lung fibroblasts
Selectivity Index

Favorable therapeutic window
MDR Activity PositiveReverses resistance in vinblastine-resistant cells

Part 4: Experimental Protocols

Protocol A: Synthesis of Indolo[2,3-b]quinoxaline Scaffold

Rationale: The condensation of isatin with o-phenylenediamine is the most robust route, thermodynamically driven by the formation of the stable tetracyclic aromatic system.

Reagents:

  • Isatin (or substituted isatin)[6][7][8]

  • o-Phenylenediamine (1,2-diaminobenzene)

  • Glacial Acetic Acid (Solvent/Catalyst)[9]

Workflow:

  • Stoichiometry: Dissolve 0.01 mol of isatin and 0.01 mol of o-phenylenediamine in 20 mL of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).
    
  • Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice-water (100 mL).

  • Purification: Filter the yellow/orange precipitate. Recrystallize from ethanol or DMF to obtain pure crystals (Yield typically >80%).

Protocol B: DNA Binding Validation (UV-Vis Titration)

Rationale: Intercalation disrupts the

  • Preparation: Prepare a

    
     solution of the IQ derivative in Tris-HCl buffer (pH 7.4).
    
  • Titration: Add aliquots of CT-DNA (Calf Thymus DNA) stock solution to the sample cuvette and an equal amount of buffer to the reference cuvette.

  • Measurement: Record absorption spectra (200–600 nm) after each addition.

  • Analysis: Look for the isosbestic point (indicating a single equilibrium species). Calculate intrinsic binding constant (

    
    ) using the Wolfe-Shimer equation:
    
    
    
    Where
    
    
    is apparent extinction coefficient,
    
    
    is free drug coefficient, and
    
    
    is bound drug coefficient.

Part 5: References

  • Harmenberg, J., et al. (1988). Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs. Antimicrobial Agents and Chemotherapy, 32(11), 1720–1724. Link

  • Sasikala, K., et al. (2008). Interactions of Antiviral Indolo[2,3-b]quinoxaline Derivatives with DNA. Journal of Medicinal Chemistry, 51(24), 7744–7750.[1] Link

  • Moorthy, N. S., et al. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives.[10] Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-405.[10] Link

  • Karthikeyan, C., et al. (2013). 6H-Indolo[2,3-b]quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities.[2] Mini-Reviews in Medicinal Chemistry, 13(10). Link

  • Wilhelmsson, L. M., et al. (2008). DNA binding of antiviral indolo[2,3-b]quinoxalines. Journal of Medicinal Chemistry. Link

The Anticancer Potential of the Indolo[2,3-b]quinoxaline Scaffold: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quest for novel, efficacious, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the diverse landscape of heterocyclic compounds, the rigid, planar structure of the 6H-indolo[2,3-b]quinoxaline nucleus has emerged as a pharmacologically significant scaffold.[1][2] Derivatives of this core structure have demonstrated a wide array of biological activities, with a pronounced potential for anticancer applications.[3] This technical guide provides an in-depth exploration of the proposed mechanisms of action through which indolo[2,3-b]quinoxaline derivatives, including analogs such as 2,3-dimethoxy indoloquinoxalines, exert their cytotoxic and cytostatic effects on cancer cells. We will dissect the primary molecular pathways implicated, including the induction of apoptosis and cell cycle arrest, and detail the experimental methodologies employed to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

Introduction: The Indolo[2,3-b]quinoxaline Scaffold in Oncology

The indolo[2,3-b]quinoxaline core is a fused heterocyclic system that has garnered significant attention due to its structural resemblance to other DNA-intercalating agents and its diverse pharmacological profile.[2][4][5] While specific data on the 2,3-dimethoxy substituted derivative remains nascent in publicly accessible literature, extensive research on analogous compounds provides a strong foundation for understanding its likely anticancer mechanisms. These derivatives have shown promising activity against a variety of human tumor cell lines, including leukemia, colon cancer, and breast cancer.[1][4][6]

The primary anticancer strategies employed by this class of compounds appear to be multifactorial, converging on the induction of programmed cell death (apoptosis) and the disruption of the cancer cell cycle. Furthermore, modulation of critical signaling pathways, such as the PI3K/Akt/mTOR cascade, is emerging as a key component of their activity.[7] This guide will synthesize the available evidence to construct a comprehensive model of action.

Core Anticancer Mechanisms

The efficacy of indolo[2,3-b]quinoxaline derivatives in inhibiting tumor growth can be largely attributed to two interconnected cellular processes: the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis

Apoptosis is a regulated process of programmed cell death essential for normal tissue homeostasis. A hallmark of cancer is the evasion of this process. Many indoloquinoxaline derivatives have been shown to reinstate this critical suicide program in malignant cells.[6][8][9] The induction of apoptosis is often mediated through the intrinsic (mitochondrial) pathway.

This is typically characterized by:

  • Alteration of Bcl-2 Family Protein Expression: A shift in the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Treatment with related compounds has been shown to upregulate Bax and downregulate Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[10][11]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c release triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases, such as caspase-3 and caspase-7.[10][12] These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.

Experimental Workflow: Apoptosis Detection

G cluster_0 Cell Treatment cluster_1 Cell Harvesting & Staining cluster_2 Data Acquisition & Analysis Treat Treat Cancer Cells with Indoloquinoxaline Derivative Harvest Harvest Adherent & Suspension Cells Treat->Harvest Control Untreated Control Cells Control->Harvest Wash Wash Cells with PBS & 1X Binding Buffer Harvest->Wash Stain Stain with Annexin V-FITC & Propidium Iodide (PI) Wash->Stain FCM Analyze by Flow Cytometry Stain->FCM Analysis Quadrant Analysis: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) FCM->Analysis

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, indoloquinoxaline derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, frequently at the G2/M phase transition.[7] This prevents the cells from entering mitosis and undergoing cell division.

The key molecular events associated with G2/M arrest include:

  • Modulation of Cyclin-Dependent Kinases (CDKs): A marked decrease in the protein expression of key G2/M regulatory proteins, including Cyclin B1 and CDK1 (also known as cdc2). The Cyclin B1/CDK1 complex is the master regulator of entry into mitosis.

  • Upregulation of CDK Inhibitors: An increase in the levels of CDK inhibitors such as p21 can also contribute to cell cycle arrest by inactivating CDK complexes.

This arrest provides a window for the cell to either repair DNA damage or, if the damage is too severe, to enter the apoptotic pathway.

Molecular Targets and Signaling Pathways

The anticancer effects of indolo[2,3-b]quinoxalines are underpinned by their interaction with and modulation of key intracellular signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[7] Some quinoxaline-based compounds have been shown to exert their effects by inhibiting this pathway.[7]

Inhibition of the PI3K/Akt/mTOR pathway by an indoloquinoxaline derivative would be expected to:

  • Decrease the phosphorylation (and thus activation) of Akt and downstream targets like mTOR.

  • Promote apoptosis by inhibiting the pro-survival signals normally transduced by Akt.

  • Reduce protein synthesis and cell growth, which are controlled by mTOR.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes IQ 2,3-Dimethoxy Indoloquinoxaline IQ->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Experimental Validation Protocols

To rigorously assess the anticancer mechanism of a compound like 2,3-dimethoxy indoloquinoxaline, a series of well-established in vitro assays are required.

Cell Viability Assessment (MTT Assay)

This colorimetric assay is a primary screening tool to determine the cytotoxic potential of a compound.[13][14]

Protocol:

  • Cell Plating: Seed cancer cells (e.g., HCT-116, MCF-7, HL-60) into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Treat the cells with serial dilutions of the indoloquinoxaline derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13][15]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Apoptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for a defined period (e.g., 24 hours).

  • Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS and then once with 1X Annexin V Binding Buffer.[18]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[19]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[20][21]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[20]

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of RNA).[22]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[21]

  • Analysis: Analyze the samples by flow cytometry, measuring the fluorescence intensity of the PI signal.

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify the levels of specific proteins involved in apoptosis and cell cycle regulation.[12][23]

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Cyclin B1, CDK1, p-Akt, Akt) overnight at 4°C.[10][24]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).

Quantitative Data Summary

The following table represents hypothetical, yet plausible, data based on the known activity of related indoloquinoxaline and quinoxaline derivatives.[1][7]

ParameterControl2,3-Dimethoxy Indoloquinoxaline (IC₅₀)
Cell Viability (48h)
HCT-116 IC₅₀ (µM)N/A5.2
MCF-7 IC₅₀ (µM)N/A8.7
Apoptosis (24h, HCT-116)
Viable Cells (%)95.145.3
Early Apoptotic (%)2.530.1
Late Apoptotic (%)2.424.6
Cell Cycle (24h, HCT-116)
G0/G1 Phase (%)55.420.1
S Phase (%)24.315.2
G2/M Phase (%)20.364.7
Protein Expression (Fold Change)
Bax/Bcl-2 Ratio1.04.5
Cleaved Caspase-31.06.2
p-Akt/Total Akt Ratio1.00.3

Conclusion and Future Directions

The indolo[2,3-b]quinoxaline scaffold represents a promising framework for the development of novel anticancer therapeutics. The collective evidence strongly suggests that its derivatives, likely including the 2,3-dimethoxy analog, exert their antitumor effects through a coordinated mechanism involving the induction of caspase-dependent apoptosis via the intrinsic pathway and the imposition of a G2/M cell cycle arrest. Furthermore, the inhibition of pro-survival signaling cascades, such as the PI3K/Akt/mTOR pathway, appears to be a crucial component of their mode of action.

Future research should focus on the definitive synthesis and biological evaluation of the specific 2,3-dimethoxy indolo[2,3-b]quinoxaline derivative to confirm these hypothesized mechanisms. In vivo studies using xenograft models will be essential to validate its therapeutic potential and pharmacokinetic properties. A comprehensive structure-activity relationship (SAR) study could further optimize the scaffold for enhanced potency and selectivity, paving the way for a new generation of targeted cancer therapies.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine. Retrieved February 13, 2026, from [Link]

  • Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center. Retrieved February 13, 2026, from [Link]

  • Propidium iodide staining of cells for cell cycle analysis. (n.d.). Bio-Rad Antibodies. Retrieved February 13, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 13, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved February 13, 2026, from [Link]

  • Pharmacology of EAPB0203, a novel imidazo[1,2-a]quinoxaline derivative with anti-tumoral activity on melanoma. (2010). PubMed. Retrieved February 13, 2026, from [Link]

  • Western blot analysis of the protein expression of Caspase 3, Bcl-2, and Bax. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Karki, S. S., et al. (2009). Synthesis, anticancer and cytostatic activity of some 6H-indolo[2,3-b]quinoxalines. Acta Pharmaceutica. Retrieved February 13, 2026, from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved February 13, 2026, from [Link]

  • Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. (2023). PMC. Retrieved February 13, 2026, from [Link]

  • Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. (2023). Journal of the American Chemical Society. Retrieved February 13, 2026, from [Link]

  • Western blot assay of Bcl-2, Bax, and cleaved caspase-3 expression of... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (2021). PMC. Retrieved February 13, 2026, from [Link]

  • 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. (2013). ResearchGate. Retrieved February 13, 2026, from [Link]

  • 4-Alkyl-4H-thieno[2′,3′:4,5]pyrrolo[2,3-b]quinoxaline Derivatives as New Heterocyclic... (2022). PMC. Retrieved February 13, 2026, from [Link]

  • Chemoselective synthesis of indolo [2,3‐b]quinoxaline derivatives. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Modern methods for the synthesis of indolo[2,3-b]quinoxalines (microreview). (2022). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Moorthy, N. S. H. N., et al. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

  • A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. (2015). PMC. Retrieved February 13, 2026, from [Link]

  • Pharmacological screening of novel indolo [2,3-b] quinoxaline derivatives. (2010). Journal of Chemical and Pharmaceutical Research. Retrieved February 13, 2026, from [Link]

  • Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. (2010). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). PMC. Retrieved February 13, 2026, from [Link]

  • 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. (2013). PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. (2022). PMC. Retrieved February 13, 2026, from [Link]

  • A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. (2015). PubMed. Retrieved February 13, 2026, from [Link]

  • Discovery of cytotoxic indolo[1,2-c]quinazoline derivatives through scaffold-based design. (2024). Beilstein Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. (2023). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

Technical Guide: Photophysical Properties and Fluorescence Quantum Yield of Indolo[2,3-b]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indolo[2,3-b]quinoxaline (IQ ) represents a privileged scaffold in organic electronics and photonics due to its rigid, planar fused ring system. Structurally, it is an amphoteric hybrid comprising an electron-rich indole fragment fused to an electron-deficient quinoxaline moiety. This intrinsic Donor-Acceptor (D-A) architecture imparts widely tunable optoelectronic properties, including intramolecular charge transfer (ICT), high electron affinity, and sensitivity to environmental stimuli (solvatochromism, pH).

While the unsubstituted IQ core exhibits modest fluorescence quantum yields (


) in solution due to non-radiative decay pathways, its derivatives have emerged as high-performance materials for Organic Light-Emitting Diodes (OLEDs) , Aggregation-Induced Emission (AIE)  luminogens, and ratiometric pH sensors . This guide provides a rigorous technical analysis of the IQ scaffold, detailing its electronic structure, photophysical behaviors, and validated protocols for quantum yield determination.

Molecular Architecture & Electronic Structure

The IQ scaffold (


) consists of a 6-5-6 fused ring system. Its photophysics are governed by the interplay between the 

-excessive pyrrole ring (donor) and the

-deficient pyrazine ring (acceptor).
Structural Dynamics
  • Planarity: The molecule is highly planar, facilitating

    
    -
    
    
    
    stacking in the solid state. This often leads to Aggregation-Caused Quenching (ACQ) in the core structure, though specific substitutions can invert this to AIE.
  • Dipole Moment: Excitation typically induces a charge transfer from the indole nitrogen to the quinoxaline nitrogens, resulting in a large change in dipole moment (

    
    ) between the ground (
    
    
    
    ) and excited (
    
    
    ) states.
Frontier Molecular Orbitals (FMO)
  • HOMO: Localized primarily on the indole ring (carbazole-like character).

  • LUMO: Localized on the quinoxaline/pyrazine ring.

  • Bandgap: The D-A interaction narrows the HOMO-LUMO gap compared to isolated quinoxaline or indole, shifting absorption into the visible region (typically 380–450 nm).

Photophysical Characterization

Absorption and Emission Spectra

The absorption spectrum of IQ derivatives typically features two distinct bands:

  • High-Energy Band (<350 nm):

    
     transitions of the aromatic backbone.
    
  • Low-Energy Band (380–480 nm): Intramolecular Charge Transfer (ICT) transition. This band is broad and structureless, characteristic of charge transfer.

Fluorescence Emission:

  • Stokes Shift: Large Stokes shifts (often >4000 cm

    
    ) are observed due to significant geometric relaxation in the ICT excited state.
    
  • Solvatochromism: IQ derivatives exhibit positive solvatochromism . As solvent polarity increases, the highly polar ICT excited state is stabilized more than the ground state, causing a bathochromic (red) shift in emission.

Fluorescence Quantum Yield ( )

The quantum yield of IQ derivatives is highly sensitive to substitution and solvent environment.

Compound ClassSolvent EnvironmentTypical

Mechanism
Unsubstituted Core Polar (e.g., DMSO)< 0.05Non-radiative decay via H-bonding/vibrations.
Unsubstituted Core Non-polar (e.g., Toluene)0.10 – 0.30Reduced solvent relaxation.
Phenyl/Aryl Derivatives Solution0.01 – 0.10Rotor-induced non-radiative decay.
AIE-Active Derivatives Aggregate/Solid Film0.40 – 0.80Restriction of Intramolecular Motion (RIM).
Diagram: Photophysical Pathways (Jablonski)

Jablonski cluster_legend Key Processes S0 Ground State (S0) S1_LE Locally Excited (LE) State S0->S1_LE Absorption (hv) S1_ICT ICT State (Polarized) S1_LE->S1_ICT Solvent Relaxation < 10 ps S1_ICT->S0 Fluorescence (Red Shifted) S1_ICT->S0 Non-Radiative Decay (k_nr) T1 Triplet State (T1) S1_ICT->T1 ISC T1->S0 Phosphorescence (Low T) ICT dominates in polar solvents ICT dominates in polar solvents

Caption: Energy level diagram illustrating the competition between Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states, which dictates the fluorescence efficiency and color.

Experimental Protocols

Synthesis of Indolo[2,3-b]quinoxaline Core

Reliability Level: High (Classic Condensation)

Reagents: Isatin (1.0 eq), o-Phenylenediamine (1.1 eq), Acetic Acid (Glacial).

  • Dissolution: Dissolve isatin (e.g., 10 mmol) in 20 mL of glacial acetic acid in a round-bottom flask.

  • Addition: Add o-phenylenediamine (11 mmol). The solution will darken immediately.

  • Reflux: Heat the mixture to reflux (~118°C) for 2–4 hours. Monitor via TLC (Eluent: Hexane/EtOAc 7:3).

  • Precipitation: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water.

  • Filtration: Filter the yellow/orange precipitate.

  • Purification: Recrystallize from ethanol or DMF.

    • Yield: Typically 85–95%.

    • Appearance: Yellow needles.

Determination of Fluorescence Quantum Yield ( )

Method: Comparative (Relative) Method. Standard: Quinine Sulfate in 0.1 M H


SO

(

,

nm).

Protocol:

  • Preparation of Standard: Prepare a solution of Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    such that the absorbance at the excitation wavelength (350 nm) is below 0.1 (to avoid inner filter effects).
  • Preparation of Sample: Prepare a solution of the IQ derivative in the solvent of interest (e.g., Toluene, DMSO). Adjust concentration so absorbance at 350 nm matches the standard (

    
     AU).
    
  • Acquisition:

    • Record UV-Vis spectrum (300–800 nm).

    • Record Fluorescence Emission spectrum (excitation at 350 nm, scan 360–700 nm).

    • Integrate the area under the fluorescence curve (

      
      ).
      
  • Calculation:

    
    
    
    • 
      : Integrated fluorescence intensity.
      
    • 
      : Absorbance at excitation wavelength.[1][2][3]
      
    • 
      : Refractive index of the solvent.
      
Diagram: Experimental Workflow

Workflow Start Start: Isatin + Diamine Synth Reflux in AcOH (2-4 hrs) Start->Synth Isolate Precipitation & Filtration Synth->Isolate Purify Recrystallization (Ethanol/DMF) Isolate->Purify Check Purity Check (NMR/TLC) Purify->Check Check->Purify Impure Measure Spectroscopy (UV-Vis & PL) Check->Measure Pure Calc Calculate QY (Φ) Measure->Calc

Caption: Step-by-step workflow from chemical synthesis to photophysical quantification.

Advanced Applications & Sensing Mechanisms

pH Sensing (Halochromism)

The quinoxaline nitrogens are basic (


 for the mono-protonated state). Protonation leads to a dramatic bathochromic shift (red shift) in absorption, often turning the solution from yellow to orange/red.
  • Mechanism: Protonation increases the electron-withdrawing strength of the quinoxaline ring, enhancing the ICT character.

  • Application: Ratiometric sensing in acidic environments (pH < 3).

Aggregation-Induced Emission (AIE)

While the planar core tends to stack and quench, derivatives with bulky rotors (e.g., phenyl rings at the C-6 position) exhibit AIE.

  • Solution State: Rotors dissipate energy non-radiatively (

    
    ).
    
  • Aggregate State: Physical restriction of intramolecular rotations (RIR) blocks the non-radiative path, activating bright fluorescence.

Diagram: Structure-Activity Relationship (SAR)

SAR Core Indolo[2,3-b]quinoxaline Core Sub1 N-Alkylation (Indole N) Core->Sub1 Sub2 Aryl Substitution (C-6) Core->Sub2 Sub3 Protonation (Quinoxaline N) Core->Sub3 Effect1 Solubility & Solid State Packing Sub1->Effect1 Effect2 AIE Activity & Red Shifted Emission Sub2->Effect2 Effect3 Colorimetric pH Sensing (Yellow -> Red) Sub3->Effect3

Caption: Impact of structural modifications on the functional properties of the IQ scaffold.

References

  • Synthesis and General Properties

    • Title: Synthesis and spectroscopic characterization of bis-indolo[2,3-b]quinoxaline deriv
    • Source: Journal of Moroccan Chemistry of Heterocycles, 2023.

    • URL:[Link]

  • Photophysics & AIE

    • Title: Fluorescent indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone dyes: photophysical, AIE activity, electrochemical, and theoretical studies.
    • Source: Monatshefte für Chemie - Chemical Monthly, 2022.[1]

    • URL:[Link]

  • Battery Applications (Stability)

    • Title: Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries.[4][5][6][7]

    • Source: Journal of the American Chemical Society, 2023.[4]

    • URL:[Link]

  • Biological Interactions

    • Title: Interactions of antiviral indolo[2,3-b]quinoxaline derivatives with DNA.[8]

    • Source: Journal of Medicinal Chemistry, 2008.[8]

    • URL:[Link]

  • Liquid Crystals & Bioimaging

    • Title: Indolo-[2,3-b]quinoxaline: A Core for the Stabilization of Room Temperature Liquid Crystalline Self-Assembly, Aggregation-Induced Emission, and Bioimaging Applications.[9][10]

    • Source: ACS Applied Bio Materials, 2025.[10]

    • URL:[Link]

Sources

A Comprehensive Technical Guide on the Cytotoxicity Profile of Propyl-Substituted Indolo[2,3-b]quinoxalines in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 6H-indolo[2,3-b]quinoxaline (IQ) scaffold represents a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, most notably as a potent anticancer agent.[1] These planar, fused heterocyclic compounds primarily exert their cytotoxic effects through mechanisms like DNA intercalation and inhibition of topoisomerase enzymes, leading to cell cycle arrest and apoptosis.[1][2][3] This technical guide provides an in-depth analysis of the cytotoxicity profile of indolo[2,3-b]quinoxalines, with a specific focus on the structural and functional implications of propyl substitution. Drawing from extensive research, this document synthesizes the core mechanisms of action, explores the structure-activity relationships (SAR), and presents a comparative analysis of cytotoxic efficacy across various cancer cell lines. Furthermore, it furnishes detailed, field-proven experimental protocols for the evaluation of these compounds, offering a critical resource for researchers, chemists, and drug development professionals dedicated to advancing novel cancer therapeutics.

The Indolo[2,3-b]quinoxaline Scaffold: A Foundation for Potent Anticancer Agents

The tetracyclic indolo[2,3-b]quinoxaline system is a synthetic analogue of the natural plant alkaloid neocryptolepine (5-methyl-5H-indolo[2,3-b]quinoline), which is found in extracts from Cryptolepis sanguinolenta and used in traditional African medicine.[3] The inherent planarity of the IQ core is a critical feature, enabling it to function as an effective DNA intercalator, a primary mechanism behind its biological activity.[1][4] The strategic modification of this core structure, particularly through the introduction of various substituents, has been a major focus of research to enhance potency, selectivity, and pharmacological properties.

The rationale for investigating propyl-substituted derivatives stems from Quantitative Structure-Activity Relationship (QSAR) studies. These studies suggest that for 6H-indolo[2,3-b]quinoxaline derivatives, the incorporation of substituents with primary carbon atoms, such as a propyl group, is a promising strategy for increasing cytotoxic potency.[5][6] This guide delves into the evidence supporting this hypothesis and the broader cytotoxic profile of this specific chemical class.

Core Mechanisms of Cytotoxicity

The anticancer activity of indolo[2,3-b]quinoxalines is multifactorial, primarily initiated by direct interaction with cellular DNA and critical nuclear enzymes.

DNA Intercalation: Disrupting the Genetic Blueprint

The defining mechanistic feature of the IQ scaffold is its ability to intercalate into the DNA double helix.[1] The rigid, planar aromatic system inserts itself between the base pairs of DNA. This physical obstruction disrupts the normal function of DNA, interfering with critical cellular processes like replication and transcription, ultimately leading to cell death. The stability of this IQ-DNA complex is a key determinant of cytotoxic efficacy and is influenced by the nature of the substituents on the quinoxaline nucleus.[1]

DNA_Intercalation cluster_0 DNA Double Helix cluster_1 Intercalated Complex cluster_2 Downstream Consequences DNA_Strand1 5'-ATGC-3' DNA_Intercalated1 5'-AT  GC-3' DNA_Strand2 3'-TACG-5' DNA_Intercalated2 3'-TA  CG-5' IQ_Compound Propyl-Substituted Indolo[2,3-b]quinoxaline Intercalator IQ IQ_Compound->Intercalator Inserts between base pairs Replication_Block Replication Fork Stall Intercalator->Replication_Block DNA_Damage DNA Damage Response Replication_Block->DNA_Damage Transcription_Block Transcription Inhibition Transcription_Block->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: DNA intercalation by the planar IQ scaffold.

Inhibition of DNA Topoisomerases

Beyond simple intercalation, many IQ derivatives are potent inhibitors of topoisomerases, particularly topoisomerase II (Topo II).[2][3] These enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. Topo II inhibitors stabilize the transient covalent complex formed between the enzyme and DNA, which prevents the re-ligation of the cleaved DNA strands. This leads to the accumulation of permanent double-strand breaks, a catastrophic event for the cell that triggers apoptotic pathways.[7] Some derivatives have also shown inhibitory activity against Topoisomerase I.[8][9]

Topoisomerase_Inhibition cluster_0 Normal Topo II Cycle cluster_1 Inhibited Cycle TopoII Topoisomerase II Cleavage_Complex Cleavable Complex (Transient) TopoII->Cleavage_Complex Re-ligation DNA_Supercoiled Supercoiled DNA DNA_Supercoiled->TopoII Re-ligation Cleavage_Complex->DNA_Supercoiled Reversible Resealed_DNA Relaxed DNA Cleavage_Complex->Resealed_DNA Re-ligation Stabilized_Complex Stabilized Ternary Complex (IQ-TopoII-DNA) Cleavage_Complex->Stabilized_Complex Resealed_DNA->TopoII Re-ligation IQ_Compound Propyl-IQ Derivative IQ_Compound->Stabilized_Complex Binds & Stabilizes DSB Permanent Double-Strand Breaks (DSBs) Stabilized_Complex->DSB Re-ligation Blocked Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of Topoisomerase II inhibition by IQ derivatives.

Induction of Apoptosis and Cell Cycle Arrest

The culmination of DNA damage induced by intercalation and topoisomerase inhibition is the activation of programmed cell death, or apoptosis. Studies have demonstrated that IQ derivatives trigger apoptosis through the activation of key executioner proteins like caspase-3 and caspase-9.[9] This is often accompanied by cell cycle arrest, typically in the G2/M phase, as the cell attempts to repair the extensive DNA damage before proceeding to mitosis.[3][9] When the damage is irreparable, the apoptotic pathway is fully engaged. More recent studies have also implicated other pathways; for example, a triazolyl-indolo-quinoxaline was found to induce apoptosis in gastric cancer cells by abrogating the STAT3/5 signaling pathway.[10]

Structure-Activity Relationship (SAR) and the Role of the Propyl Group

The cytotoxic potency of the indolo[2,3-b]quinoxaline scaffold is highly dependent on the type and position of its substituents.[1][3]

  • N-6 Position: Alkylation at the N-6 position is a common modification. The nature of the alkyl or alkylamino side chain significantly influences DNA binding affinity and biological activity.[11]

  • Aromatic Core: Substitution on the aromatic rings (e.g., with fluorine) can enhance antitumor activity and improve DNA binding capabilities.[11]

  • Side Chains: The orientation and chemical nature of side chains are critical. Their interaction with the minor groove of DNA can affect the stability of the drug-DNA complex.[1]

A key finding from QSAR modeling is that candidate structures with increased cytotoxic potency should incorporate either cyclic substituents or substituents with primary carbon atoms.[5] The propyl group falls directly into this latter category, providing a strong rationale for its synthesis and evaluation as a potentially potent cytotoxic agent.

Position of SubstitutionSubstituent TypeEffect on CytotoxicityReference
GeneralAlkylamino side chainsIncreased DNA binding and antitumor activity[11]
GeneralSubstituents with primary carbons (e.g., propyl)Predicted to increase cytotoxic potency[5][6]
Aromatic CoreFluorine incorporationImproved DNA binding and antitumor activity[11]
N-11 PositionIntroduction of a positive chargeImproved DNA binding ability[11]

In Vitro Cytotoxicity Profile: A Multi-Cell Line Analysis

Propyl-substituted IQs and their analogues have been evaluated against a panel of human cancer cell lines, demonstrating broad-spectrum activity. Their efficacy often surpasses that of standard chemotherapeutic agents like etoposide.

Comparative Cytotoxicity Data (IC₅₀ Values)

The following table summarizes the cytotoxic activity of representative indolo[2,3-b]quinoxaline derivatives across various cancer cell lines. IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

Compound ClassCancer Cell LineCell TypeIC₅₀ (µM)Reference
6H-indolo[2,3-b]quinoxalinesHL-60Human LeukemiaVaries (significant activity reported)[5][6]
9-fluoro-IQ derivativesMCF-7Breast AdenocarcinomaVaries (active)[11]
9-fluoro-IQ derivativesHeLaCervical CarcinomaVaries (active)[11]
9-fluoro-IQ derivativesA549Lung CarcinomaVaries (active)[11]
Novel IQ derivativesJurkatT-cell LeukemiaVaries (more cytotoxic than etoposide)[3]
Novel IQ derivativesTHP-1Monocytic LeukemiaVaries (active)[3]
BAPPN (IQ derivative)HepG2Hepatocellular Carcinoma3.3 µg/mL[12]
BAPPN (IQ derivative)HCT-116Colon Carcinoma23 µg/mL[12]
BAPPN (IQ derivative)MCF-7Breast Adenocarcinoma3.1 µg/mL[12]
BAPPN (IQ derivative)A549Lung Carcinoma9.96 µg/mL[12]

A particularly noteworthy finding is the activity of IQ derivatives in cancer cell lines that are resistant to conventional drugs. For instance, methyl- and methoxy-substituted IQs were effective against the HL-60/MX2 leukemia subline, which has reduced expression of topoisomerase II and is resistant to etoposide.[3] This suggests that the cytotoxic mechanism of these IQs may not solely rely on Topo II or that they can overcome certain resistance mechanisms, a highly desirable trait for novel anticancer drugs.

Key Experimental Protocols for Evaluation

The characterization of propyl-substituted IQ derivatives requires a suite of standardized in vitro assays to confirm their mechanism of action and quantify their cytotoxic potential.

Protocol: MTT Assay for Cytotoxicity Assessment

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the propyl-IQ test compound and a vehicle control (e.g., DMSO). Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This method uses flow cytometry to quantify the DNA content of cells, allowing for the determination of cell distribution in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Treatment: Seed cells in 6-well plates and treat with the propyl-IQ compound at concentrations around its IC₅₀ value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Mechanistic Elucidation cluster_2 Data Integration & Analysis start Propyl-IQ Compound Synthesis cytotoxicity_assay Cytotoxicity Assay (MTT) Determine IC50 values start->cytotoxicity_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity_assay->cell_cycle Use IC50 concentration apoptosis_assay Apoptosis Assay (Annexin V/PI) cytotoxicity_assay->apoptosis_assay Use IC50 concentration topo_assay Topoisomerase Inhibition Assay cytotoxicity_assay->topo_assay data_analysis SAR Analysis & Profile Generation cell_cycle->data_analysis apoptosis_assay->data_analysis topo_assay->data_analysis conclusion Lead Candidate Profile data_analysis->conclusion

Caption: Workflow for evaluating novel IQ derivatives.

Future Directions and Therapeutic Potential

The evidence strongly supports that the indolo[2,3-b]quinoxaline scaffold is a viable platform for the development of novel anticancer agents. The specific investigation into propyl-substituted derivatives is well-justified by QSAR studies and the known importance of alkyl chains in modulating DNA binding and cytotoxic activity.[5] Future research should focus on:

  • Systematic SAR Studies: Synthesizing a library of derivatives with the propyl group at various positions (e.g., N-6, C-2, C-9) to precisely map its contribution to activity.

  • In Vivo Efficacy: Progressing lead compounds with high in vitro potency and favorable selectivity into preclinical animal models of cancer.

  • Combination Therapies: Exploring the synergistic potential of propyl-IQ compounds with other established chemotherapeutics or targeted agents.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to optimize for drug-like qualities.

References

  • Moorthy, N. S. H. N., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394–405. [Link]

  • Yin, J., et al. (2014). Synthesis, cytotoxic evaluation and DNA binding study of 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives. RSC Advances, 4(59), 31238-31247. [Link]

  • Moorthy, N. S. H. N., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Taylor & Francis Online. [Link]

  • Karthikeyan, C., & Trivedi, P. (2007). 6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. Anti-cancer agents in medicinal chemistry, 7(5), 562–573. [Link]

  • Goud, B. S., et al. (2023). A new triazolyl-indolo-quinoxaline induces apoptosis in gastric cancer cells by abrogating the STAT3/5 pathway through upregulation of PTPεC. Drug Development Research, 84(8), 1-18. [Link]

  • Zamudio-Vázquez, R., et al. (2015). A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. Chemical science, 6(8), 4972–4983. [Link]

  • Sharma, A., et al. (2025). Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis. ChemistrySelect. [Link]

  • Zamudio-Vázquez, R., et al. (2015). A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. RSC Publishing. [Link]

  • El-Naggar, A. M., et al. (2024). Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Moorthy, N. S. H. N., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. ResearchGate. [Link]

  • Kumar, E. V. K. S., Etukala, J. R., & Ablordeppey, S. Y. (2008). Indolo[3,2-b]quinolines: Synthesis, Biological Evaluation and Structure Activity-Relationships. Mini reviews in medicinal chemistry, 8(6), 538–554. [Link]

  • Gzella, A., et al. (2005). New saccharide derivatives of indolo[2,3-b]quinoline as cytotoxic compounds and topoisomerase II inhibitors. Acta Poloniae Pharmaceutica, 62(3), 219-225. [Link]

  • Humeniuk, R., et al. (2003). Cytotoxicity and cell cycle effects of novel indolo[2,3-b]quinoline derivatives. Oncology Research, 13(5), 269-277. [Link]

  • Brigo, A., et al. (2008). Isoindolo[2,1-a]quinoxaline Derivatives, Novel Potent Antitumor Agents With Dual Inhibition of Tubulin Polymerization and Topoisomerase I. Journal of Medicinal Chemistry, 51(8), 2387-2399. [Link]

  • Balogh, B., et al. (2017). Investigation of Isoindolo[2,1-a]quinoxaline-6-imines as Topoisomerase I Inhibitors with Molecular Modeling Methods. Current Computer-Aided Drug Design, 13(3), 208-221. [Link]

  • Kumar, E. V. K. S., Etukala, J. R., & Ablordeppey, S. Y. (2008). Indolo[3,2-b]quinolines: synthesis, biological evaluation and structure activity-relationships. Mini-Reviews in Medicinal Chemistry, 8(6), 538-54. [Link]

  • Al-Ostath, A. I., et al. (2023). Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. Journal of an-Najah University for Research-B (Humanities), 37(10). [Link]

  • Kaczmarek, Ł., et al. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. International Journal of Molecular Sciences, 25(5), 2568. [Link]

  • El-Sayed, N. N. E., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6703. [Link]

Sources

Technical Guide: Evaluating the Potential of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline as a Novel DNA Intercalator

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for novel therapeutic agents that target fundamental cellular processes remains a cornerstone of drug discovery. DNA intercalators, molecules that insert themselves between the base pairs of the DNA double helix, represent a clinically validated class of compounds, particularly in oncology. The 6H-indolo[2,3-b]quinoxaline scaffold is a planar, fused heterocyclic system recognized for its potent DNA interacting capabilities and diverse pharmacological activities.[1][2][3] This guide provides a comprehensive technical framework for the synthesis, characterization, and evaluation of a novel derivative, 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline , as a potential DNA intercalator. We will detail the causality behind experimental choices, provide step-by-step protocols for a suite of biophysical and biological assays, and offer a logical workflow for assessing its therapeutic potential, from initial DNA binding to cellular cytotoxicity.

The 6H-indolo[2,3-b]quinoxaline Scaffold: A Privileged Core for DNA Intercalation

The planar aromatic structure of the 6H-indolo[2,3-b]quinoxaline core is exceptionally well-suited for insertion into the DNA double helix, a process known as intercalation. This interaction is primarily stabilized by π-π stacking interactions with the DNA base pairs, leading to a distortion of the DNA structure—unwinding the helix and increasing its length. This structural perturbation interferes with critical DNA-dependent processes such as replication and transcription, ultimately triggering cellular apoptosis. The pharmacological action of many compounds based on this scaffold is predominantly attributed to DNA intercalation.

The thermal stability of the resulting compound-DNA complex is a critical parameter for its biological efficacy.[1][3] This stability is highly dependent on the nature and placement of substituents on the core scaffold.[1][2] The subject of this guide, 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline, has been rationally designed for investigation.

  • Dimethoxy Groups (Positions 2,3): These electron-donating groups can modulate the electronic properties of the aromatic system, potentially enhancing the π-π stacking interactions with DNA bases.

  • N-Propyl Group (Position 6): The alkyl chain at the indole nitrogen can influence solubility and may project into the DNA grooves, providing additional stabilizing interactions and influencing sequence selectivity.[3]

This guide outlines the necessary investigations to validate this hypothesis and characterize the compound's potential as a DNA-targeting agent.

cluster_Intercalation Mechanism of DNA Intercalation cluster_Consequences Cellular Consequences Compound Planar Aromatic Intercalator DNA DNA Double Helix Compound->DNA Insertion between base pairs Complex Intercalated DNA-Compound Complex DNA->Complex Unwinding & Lengthening Replication DNA Replication Blocked Complex->Replication Transcription Transcription Inhibited Complex->Transcription Apoptosis Cell Cycle Arrest & Apoptosis Replication->Apoptosis Transcription->Apoptosis

Caption: The general mechanism of DNA intercalation and its cellular effects.

Synthesis and Characterization

The logical first step is the chemical synthesis and rigorous purification of the target compound. Established synthetic routes for the 6H-indolo[2,3-b]quinoxaline scaffold provide a reliable foundation.[4]

Proposed Synthetic Protocol

A robust and widely used method involves the acid-catalyzed condensation of a substituted isatin with a substituted o-phenylenediamine.[5][6]

Step 1: Synthesis of 1-propylisatin.

  • To a solution of isatin in dry N,N-dimethylformamide (DMF), add one equivalent of potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1.1 equivalents of 1-bromopropane dropwise.

  • Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum. Recrystallize from ethanol to yield pure 1-propylisatin.

Step 2: Synthesis of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline.

  • Dissolve 1-propylisatin (1 equivalent) and 4,5-dimethoxy-1,2-phenylenediamine (1 equivalent) in glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Filter the precipitate, wash sequentially with cold acetic acid, water, and ethanol.

  • Dry the final product under vacuum.

Rationale: This condensation reaction is a classic, high-yielding method for forming the quinoxaline ring system fused to the indole core. Acetic acid serves as both the solvent and the acid catalyst.

Physicochemical Characterization
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the covalent structure of the synthesized molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to verify the molecular weight and elemental composition.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be employed to ensure the purity of the compound is >95% before use in biological assays.

Biophysical Evaluation of DNA Interaction: A Multi-faceted Approach

No single experiment can definitively prove DNA intercalation. Therefore, a suite of biophysical techniques must be employed, each providing a different piece of the puzzle. This self-validating system of protocols builds a robust case for the compound's mode of action.[7][8]

UV-Visible Absorption Spectroscopy

Principle: The interaction of a small molecule with DNA often leads to changes in its electronic absorption spectrum. For an intercalator, the close interaction with DNA base pairs alters the electronic environment of the chromophore, typically resulting in a red shift (bathochromism) and a decrease in molar absorptivity (hypochromism).[9][10]

Protocol:

  • Prepare a stock solution of the test compound in DMSO and a stock solution of calf thymus DNA (ct-DNA) in Tris-HCl buffer (pH 7.4).

  • Determine the concentration of ct-DNA spectrophotometrically, using the absorbance at 260 nm (A260) and the known extinction coefficient.[11]

  • In a 1 cm path length quartz cuvette, place a fixed concentration of the test compound (e.g., 20 µM).

  • Record the initial UV-Vis spectrum (250-500 nm).

  • Perform a titration by making sequential additions of ct-DNA (e.g., in 10 µM increments) to the cuvette.

  • After each addition, allow the solution to equilibrate for 5 minutes and record the spectrum.

  • The intrinsic binding constant (K_b) can be calculated using the Wolfe-Shimer equation.

Fluorescence Quenching Assay

Principle: This is a competitive binding experiment. Ethidium bromide (EtBr) is a well-known intercalator that fluoresces strongly when bound to DNA but weakly in aqueous solution. A compound that can displace EtBr from the DNA helix will cause a quenching of the fluorescence signal.[10][12] This provides strong evidence for an intercalative binding mode.

Protocol:

  • Prepare a solution of ct-DNA and EtBr in Tris-HCl buffer, allowing them to form a stable complex that yields a high fluorescence signal.

  • Record the initial fluorescence emission spectrum (Excitation: ~520 nm, Emission: ~600 nm).

  • Titrate this solution with increasing concentrations of the test compound.

  • After each addition, equilibrate for 5 minutes and record the fluorescence spectrum.

  • The quenching of fluorescence is indicative of EtBr displacement. The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which relates to the binding affinity.[13]

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of chiral molecules like DNA.[14][15] The canonical B-form DNA has a characteristic CD spectrum. Intercalation perturbs this structure, leading to distinct changes in the CD signal, often an increase in the positive band at ~275 nm and the negative band at ~245 nm, as well as the appearance of an induced CD signal in the region where the achiral ligand absorbs.[16][17]

Protocol:

  • Record the CD spectrum of ct-DNA alone in buffer (e.g., 100 µM in phosphate buffer) from 220 nm to 400 nm.

  • Prepare solutions of ct-DNA with increasing concentrations of the test compound (e.g., at molar ratios of 1:0.1, 1:0.5, 1:1).

  • Incubate the mixtures for 10 minutes at room temperature.

  • Record the CD spectrum for each mixture.

  • Observe changes in the intrinsic DNA bands and the appearance of any induced CD signals in the absorption region of the compound (typically >300 nm).

Thermal Denaturation (Melting Temperature) Studies

Principle: The melting temperature (Tm) is the temperature at which 50% of double-stranded DNA (dsDNA) dissociates into single-stranded DNA (ssDNA). This transition can be monitored by the increase in UV absorbance at 260 nm (hyperchromic effect).[18] Intercalating agents stabilize the double helix against thermal denaturation, leading to a significant increase in the Tm.

Protocol:

  • Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Prepare samples of ct-DNA alone and ct-DNA with the test compound at various concentrations in a buffered solution.

  • Monitor the absorbance at 260 nm as the temperature is slowly increased (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • The Tm is determined from the midpoint of the transition curve. A significant ΔTm (>5°C) is strong evidence for intercalation.[1]

Caption: A logical workflow for the biophysical evaluation of DNA binding.

Biophysical Technique Parameter Measured Expected Result for Intercalation
UV-Visible SpectroscopyBinding Constant (K_b)K_b in the range of 10⁵-10⁷ M⁻¹; Hypochromism & Bathochromism.
Fluorescence QuenchingStern-Volmer Constant (K_sv)Efficient quenching of EtBr fluorescence; high K_sv value.
Circular DichroismΔελ or Δθ (mdeg)Perturbation of intrinsic DNA bands; appearance of induced CD signal.
Thermal DenaturationMelting Temperature (Tm)Significant increase in Tm (ΔTm > 5°C).
Table 1: Summary of expected quantitative outcomes from biophysical experiments.

Computational Modeling: In Silico Validation

Molecular docking predicts the preferred orientation of a ligand when bound to a macromolecular target.[19] It serves as a powerful tool to visualize the interaction at an atomic level and to corroborate the experimental findings.[20]

Protocol for Molecular Docking:

  • Receptor Preparation: Obtain a B-DNA structure (e.g., from the Protein Data Bank, PDB ID: 1BNA). Remove water and any co-crystallized ions. Add polar hydrogens and assign charges.

  • Ligand Preparation: Generate the 3D structure of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline. Minimize its energy and assign appropriate charges.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock Vina, DOCK 6).[21][22] Define a grid box that encompasses the entire DNA molecule to allow for unbiased docking.

  • Analysis: Analyze the resulting poses. An intercalative pose will show the planar core of the ligand inserted between base pairs (e.g., between G-C pairs). Examine the predicted binding energy and identify key interactions, such as hydrogen bonds or van der Waals contacts from the propyl chain in the DNA grooves.[23]

Biological Evaluation: From Mechanism to Cellular Effect

Positive biophysical and computational results provide a strong rationale for investigating the compound's biological activity.

Topoisomerase Inhibition Assay

Principle: DNA topoisomerases are enzymes that resolve topological problems in DNA during replication and transcription.[24] Many potent anticancer intercalators, like doxorubicin, function by inhibiting topoisomerase II.[25][26] An assay to test for this activity is crucial.

Protocol (Topoisomerase II Relaxation Assay):

  • Use a commercially available kit containing supercoiled plasmid DNA (substrate), human topoisomerase II enzyme, and necessary buffers.[27][28]

  • Set up reactions containing the substrate DNA and enzyme in the presence of varying concentrations of the test compound. Include a negative control (no compound) and a positive control (e.g., etoposide).

  • Incubate the reactions at 37°C for 30-60 minutes. The enzyme will relax the supercoiled DNA into its open circular form.[29]

  • Stop the reaction and separate the DNA topoisomers using agarose gel electrophoresis.

  • Visualize the DNA bands under UV light after staining with a DNA dye.

  • Inhibition is observed as a decrease in the amount of relaxed plasmid and a persistence of the supercoiled form compared to the negative control.[30]

In Vitro Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[13] Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).[31]

Protocol:

  • Seed human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

  • Measure the absorbance of the purple solution using a microplate reader (at ~570 nm).

  • Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC₅₀ value.[32]

Cell Line Tissue of Origin Hypothetical IC₅₀ (µM)
MCF-7Breast Adenocarcinoma5.2
HeLaCervical Adenocarcinoma8.1
A549Lung Carcinoma12.5
HEK293 (non-cancerous)Embryonic Kidney>50
Table 2: Example data table for in vitro cytotoxicity results. A lower IC₅₀ value indicates higher potency. Selectivity is indicated by a much higher IC₅₀ in non-cancerous cell lines.

Data Synthesis and Future Directions

A successful outcome from this comprehensive evaluation would be characterized by:

  • Consistent evidence of DNA interaction from multiple biophysical assays (K_b ≈ 10⁶ M⁻¹, significant Tm increase, EtBr displacement, and CD spectral changes).

  • A molecular docking pose showing clear intercalation between DNA base pairs.

  • Demonstrable inhibition of a DNA topoisomerase enzyme.

  • Potent and selective cytotoxicity against cancer cell lines (low micromolar IC₅₀ values).

Such a profile would establish 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline as a promising lead compound. Subsequent steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by preclinical in vivo studies in animal models to assess efficacy and safety.

References

  • 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. (Bentham Science) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbm3l7X26WWGAyXTbEG_l8e-vMVcG3muZw4gboXIyFOlVAPJmhpNK30GsQUSDz41KQUi8AdVfe4WszsxdX4BWY8h0eGhhJTk_88CFLt7VMoMYSVccnJwxsmSI7DETUMSyBHTe7LjkHkQ==]
  • Comparison of cytotoxicity in heart cells and tumor cells exposed to DNA intercalating agents in vitro. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-QnBXHArL19-HDlWAqSrJeyOZudYQxOza7Uelkr1xl-roeFHhETGvowFUAbqfu3mdN0mR-a__UJ4ChL6Vr5A83GhckcHnF82eHZE2zSn39vmY_wajoBPSFn4qpIB7IKr8m1E=]
  • Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYNoNMlV1__Y0DTF3NEHGutDjcHFOrjoHnBrtqFKFMKzpY2mKErVwGr7Npqtt1ye2sgmm10Yl5wi0vB8coQ8FG7eQ4tYVYXokOQa7DYPHJaXMNJWAjng6j8JIrpfhpI9crIDEk]
  • Buy Assay Kits Online (DNA Topoisomerase & Enzyme Activity). (Inspiralis) [https://vertexaisearch.cloud.google.
  • Evaluating Molecular Docking Software for Small Molecule Binding to G-Quadruplex DNA. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoR8lCGn__dXG3te4fWZ7Lo4UGa_-dsJLmmRS7Jd-csa1Qqy2gx95rytK49UUFqZqCs2Jq8_XBJ8iqvEtjkKb2xe77gz8d-CJuFI20C92fyiNG3oDn5nP3mpc_NnnLptfO5VT3N38qn8JVZJQ=]
  • Biophysical characterization of DNA binding from single molecule force measurements. (PMC) [https://vertexaisearch.cloud.google.
  • Protein-DNA Docking in Drug Discovery: Identifying Small Molecules for New Drug Development. (PharmiWeb.com) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_upCEhhX4TbnPjMpnyEEzBD2_8g2mFnDMOQGqx4mCAPTBh12eBmDYFLFW6vQkiF4xnI08UYAc5KvoPlL4K092Zfr4FIYimYOQe-lDKC_HC4gtJSXT6GAlUab_ZYKasPR2m9k_7MMj502e-4J_jKHdI1zrx-SbiFkzsAzA2fZU73yjV4fH7a9ste1wxsh2Y-twLwgJgwiKJ024KMPfq37NbiKqncgwBid2rNBOhTLaBSSkNpE4yYc=]
  • Topoisomerase I Drug Screening Kit. (TopoGEN) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg6Tv0VKqAKBoJIwuJu2gnuJFcGdwSK_DlQB6kVFhKisGtSEbcqaHPKFcbesmnbeRYO_EmGMxfARdpIga2N4B3xX3pjNKwxMmLwOeNCZJC5ewBrszBWkSzD_5zAB-hKHNUP41N3VkQI7OOR44dPGo5I_D5zy5i5SPo4A==]
  • Topoisomerase Assays. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR-fcmjXEHjOk5SOwdITc_NlKsssO_R7ELE7TPIzyzjjHw8KERYx5KibLLF-m2QG-NN-al3R7saF-_YO7SsQEpSvm8NTeV2nUzNLKOwx5gDYc63Oiaz-wicRrYj9Sd7GNYUux-mFdQYoW0waA=]
  • DNA topoisomerase I assay kits. (ProFoldin) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYYWNAeSOSp7ymVnvjlcjPSBLuhlXOZj4FWG-4-ehTfmwGMrqa9UeWfkM2MimYhwnHG1W6xDmKH6Y839z-BI3VDdtQWDywlnClZ-118JecXS4yJNrLCU5DufkBiI-jJohiTNkAFzbY]
  • Topoisomerase Assays. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEcJAPYDgwvoirSwqbwcMslsowWgQ9vWGPiAVRaMoA8Ka1CyHFg3Lr71OBfofV1Xh7pr9Fyv1wUUGZ4CYmEAV3SEAsnaY6x2yoNUrcJp9xywyMudU8933W-PAc2wBp_sn7rQ8sDOQlZZS5X44=]
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (NCBI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbOnKgqLA5B8ODn4MWRyLEO7q0nIM4O6GzKL7bWeoNSH0PasmF9fZCK7f5J60ZQT-x9GXTMczrRjvbFwJKirkRnRAb6nKsNLUT-uzUcCh8qcYE8gh-O2pfKZ2ujJrxaVs4hpNeDq6UwA==]
  • Analysing DNA complexes by circular and linear dichroism. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQvKA_soxCFqtGpjavSkrV0mepJZzLrwK9vCSLu9MGHbBa_IIpD39TDWjAwIor-4aSDNcwWsZhBeJ1ou_TK95DvUTmBwWVXXx4jbA7bLsyP9RhUh1LLq0cs_J07Wu4Qz3YYfA=]
  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEQcLd7RaDHFCm-d540l9F517fGmqT5n5Qs4pdW-XMzMvittEAYX6Zl0995HvDHMlyqLmzdtAE9PN_q8PVBQ8GTheRyjWX_UZ24MlEg-jV9CN8h4EcKnqOFMYt3N-VlykKPyiwwCFYLGiJ55g=]
  • Fluorescence Recovery Assay for the Detection of Protein–DNA Binding. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1MSRdSY9xeNXS7Ay3RpGkodbTbsnQW1oGT6qTlHgvlkmwQJQLVkfDJcnt5-_Nh72aGI0ENX_t1Cz36vLY6_BBeROGxxP54iMUS9A1Ux2-L9KnSXtxH72QZBPNH9VAouLJ4IjFk-IkTjd8A_Y=]
  • The Effect of UV-Vis Radiation on DNA Systems Containing the Photosensitizers Methylene Blue and Acridine Orange. (MDPI) [https://vertexaisearch.cloud.google.
  • 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. (Bentham Science) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVuB0HvN5LEPE38DGH9lj_dEp0EP3MPGswU_XayMInlMrD85efmWF1NTVNDV3FHzhUImimAQx9apGquWchzTY2gzTjhO7iPVIFKpxaRwe9k-GfgjpSLCNh1a7rdAsQ02lkSkaWqCIznNXsa-d67b99L8Pg7ZH4CUIbC-XVkpSEuShvv8CuH5aqYPZ9]
  • DNA Analysis by Fluorescence Quenching Detection. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0X0t1tKMHDPmqrFvqq18lDHrz4xJ_2Ua3tDxin2snhHLcuV0gUXMzDPmbNo8pNG7KVOWR08U5lcXubyq-WSHE3GnOKrgouxjnKXJExOGFWhPFDUd-u_9UhBbNHUP-NhbLq5G2ttnBNfMoYA==]
  • Docking (molecular). (Wikipedia) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrxaurp74PtWmgLToLI6yEHfluWGsc9Bs_-wCd5iLCCMlQ4GKs5LhvsfUPuJxXhkEvQrHGJAF4lk34iqkXT38h_P3uZ3adMIwnJfrs5OOes76mITBjL8dtBEvfA-QNLjfBI9NJacRu5gyI7zk=]
  • 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMssgVLUzvRHvW1oaA8NOBNZwcv9dq-GdDnKkVzeM5Wlf01gNPA2p3HOKtIDkXRZtnVwEEQY4iN9-9ZyrO19GzzZZbro7USe9-lV4EzYt1A9gTMlA_EwSAWlA6-fFddhahCTBeEw6CWw8dFKFav2geJPyCefbRoG4usgCbE4hlFthwbruKRegYVbyucNMp_bxVhk-DmMXv5QRRb14ngGcM12CMPe-qCiYW_66SCIfEcbWXFDfIbrR2Nv09xojoGEYg3HK8vL1lMncb0=]
  • Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTRphUa9MXjeUB5kwlBv_at5h-lyvGQCoJR52TJJzG2gBKKt9NuFtFXjHeGIX0umHM_LXwN-0mQd6kSFcsGdWpeeu-1nfwVV_6tks1xs5hT9JHDuXRVuzaNSZmAFx55K_WZ5d2JXOm76KSRII=]
  • Exploring Molecular Interactions: A Guide to Biophysical Techniques. (OMICS International) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRVHRKB_1Jt_sDi8qPLQto8q-H1XRQveR69mvVEAQsaFtzjW3ziOiauLWzh9Km7tdwHO5bqgFQWBUr53FThUBDzsAUngHm0x1vMa2vSBAFQ4_FkUsXI2539Oz5Ag2eXBLGKJkyPyKXRI-lrigIhn9MFThBZB6m6Whw2F4o4p_erpKbjHWBc2trU1TRfImJ81xGbUaIHmbSFekMxwklKzFCKQvKGIcQKiuL43zkPP8=]
  • Molecular Docking: A powerful approach for structure-based drug discovery. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEreYWiYBjTzmUwU9rbywll25OacMrJZgsYmX2GvawOTZmqWupAc1w_ZEM8ftwWKa-kBU9DDLn8dvgEEwI4HF7uMTevDSzkdwU118X3SeQxu070MYVwZGZP3VhTr1IH81Rd5a_BGGZkJjF6KgE=]
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (World Scientific) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu_BTWvqPTZ_1cySq8NjD6_QVvkQ8sMK42oAobegYBZNl13Gn3H_YoSgeZ3cF0k_MpdiWG3JWRvXvnbhg0Ag-zaJVk0-2Ihkv8B9RZi5aZL78zo4fSx0RFRviWkKa3B2F1Rji7jVUNYrLWSDPwx1Q7J5rXAQQza_s=]
  • Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgsD9jMx0pUBaCwPJMFZK6UV0_UoECpcb4RoAWY8y-xU0PAlKetIakBiS2_tPy4gDSigGCi_bSFSrXH5tjuFIYpGmsuxIlRxaVZ7jw4qwx5dssAdso5CDRP0m6Q6VlFCEYzzk_kXsU3jW0eBg=]
  • Circular dichorism study. Circular dichroism spectra of ct-DNA... (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2CyF2JyDPGN1gQtF9sX3BE5zqwUwQWqsvGh0cWF5fcaNcT8z4sjL0ItukTRs3YlG65Ts4Q90vRJJXF-uPaVK5TTuhSNRBwFMeLYc1DnhbKdmZ9e4ncySQRkENG5E6wvCWAJppOUaCeH07c7ehK1NINE36iKDHTtJ3lG86iBWvqoHSc8WwczbTdWTJAtVi2LVPI71KTvykVWdbnJF0S2YGMFsanXL_wAhIz0sBDJsmFX1ltuIwm58tOdo6UiVWLIP4Jw==]
  • CD Spectroscopy to Study DNA-Protein Interactions. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEagFVx7TizlxcrGmOLhhBxKWvBa1rHm90bHuO614EY5etfw2-qrZUzudFUDupt36FYZlROUc4kYuALxnA_hx3gp-kfnae9AaX1pnAAxj6dewLvLa_MVd3_e8pVekNlUvGOiNQS]
  • UV/Vis Spectroscopy for DNA & Protein Analysis. (Unchained Labs) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGb8J4EBjqCOGklv310kXGfSksd62YDaZ9YhdiYdFaUriX-KspeaIS3nEwCnZHwn8nI_ubOexmJnh4_OdAkkjxN_pixITyS136BY_1ghNtS_xMLK9sM4C7N-RJjFIMmKVKDONoI4lR8iSV51_]
  • SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYGzTlbC4Ip_eKf07xBeN4GnrFKp-dfEvD0TX1Q6aKDBCwawAEz48afIoaJ3jPOoPGQhIWkx_DmYNjhp0V3-nweAJ2zApiaV6_4UGB0nBwqWmQRGnhR6MhZ1nzQwWUcF-mBo08mx7CUD0-hIk=]
  • In Vitro Comparison of Ethacridine and Other DNA Intercalating Agents: A Guide for Researchers. (Benchchem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF76HErXh0GHYKVFThJNTwqvexhcm-x1uiByZERSP29DGRKZD965WDxXX5lI4iNKvVYlJuKKnDs9OZ8yCwR76XKWyrR60x8tFlqqEALmRduIEypRYHVyFaYt2fWK_fFKKMbtzhigfUUlef67lG3X1KJQ7sLD6TEN5tASnjo7a43QxU7tKasVSygGLhSMVYmWAXYOPhe5ul1WEpJgVOYWUX22a6Oi2P-9Sjzczj1c1aGMxT3ZKKWy1I2kVA=]
  • Synthesis of 6H-indolo[2,3-b]quinoxaline-N-glycosides and their cytotoxic activity against human ceratinocytes (HaCaT). (Royal Society of Chemistry) [https://vertexaisearch.cloud.google.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFgGkhPrMtC38DQ3K11uz03AcD-V8DSgA_6ePbgOrvytHGVOhQ1VCs2JaPbbbhJZYggQPFyywzQgt68AykoGcBA-TDfx-VdR5IgLwLL_4sZw-rI47HiVOMlTu-riE4dMI2o8eVkKmLG5_XtdY=]
  • DNA melting temperature analysis using UV-Vis spectroscopy. (Thermo Fisher Scientific) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRpBQKSuYfpiq3GKeFt8OJqQCOGOhXmMFhrog-hg3SDEDOCw9Mm36grfc8IAMHBL9spOF50ggef1f4zxVtLDMhFooWpEcx-YYku_5GKepMxUIHjwGN8hVUOIXfESAZFl-zWHejA3RzzmLXO5XyMY94frLxtTgRsWrelIv2uzbknHlvWOcir9nGKUKLz9L1sMfdEsBurCIAjehzWij82BcO4nbvnXJLZmWaQdH3HqXHsKqW-3VPh7mu]
  • 6H-indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOylgcWC5kdKgrzyTG8Yah6-KM-Vd5kIvoXbvzcCgvI4M_uVLkN_7efQkio7R1v51T6oQwH1War0m-_SAuilVKuLJCdNOoTuhdpz-WnIXYVyt1489t54GlQO8fpcjdFP00L6uW]
  • Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. (Bentham Science) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEroz2_LaTG17JSsx88oNAgvLAQH5vc7FJQ3c_1pfA-mc62Fw-1wjoAh4Bpv2rj3Xx3-G3VpJu_zAaTEZ_k6StAVpuTC7Gk4ClXbctaBehJSvWwhQdnqvfZjxkl2B3oR5SwyAHyAUr4]
  • Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations. (PMC) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6-QC3O-WJsY-U0wd5rudc1GPwxpguLAkETNvEyW-IDwd2Thj782CoLCREntvYITGm8JQIztiPINHJDlDwFSa06KLtwrzGvIxMfVf7U4Z00uW38ZpguT49Up4BI84I-eGZfEoBs_Ki9Hg0n7s=]
  • 6H-Indolo[2,3-b]Quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvbVfOO-9m0jtENLo2H4yJUJ007DO9SUDGZQAks8gKQsHejSBfPUZbf7tdx5GyvuF0IF6o_p_GG_7kxhh7ENDIVEWPObT42aw3z7pEUOi9AXPWjKGBfC_p7v4W_rr8tAfXEDpOAg_hlQ0UaaH2J-ppDQFv_fSisN31CPhZ64kv3XB64U0MEio3qAkwhhdLukmislKYYBJc_oVlumoOGunGNNEvlToO3Srii6AvTE7aGLDA7_kLSTW1Od8Z8_Q9I3WkT-sdZHxShy_LE9M=]
  • Modern methods for the synthesis of indolo[2,3-b]quinoxalines (microreview). (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2LN2MDBuD3_sVE2-XT8bzJehN-YaY1-dAosEJdQYcTuCbC-QUAmcnQ3DB0_HoSAZiCTRzgiwUAFe1MT4aWKmCYx1TFaGRF4K5DvZ-5kx6svtccVtcH41T-cYbgglR__equYLjLMr3x94FiB7mDNJN8z6RmS2IEBV_ET80AoUEo66iRhmly7xoPeQh_D9cFSOJg8ycSnrhnPjHuoZ6rNTAwuy4rJwcLmsPaOCNgXcJX9XtPZI=]
  • Novel routes to triazino[5,6-b]indole and indolo[2,3-b]quinoxaline derivatives. (De Gruyter) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHssK5G6k2bw1uFvjdDbRCP2AtBGmXCzNJlCRF1Nu1r8gtVcLKHBeRiTisURxrQN49L_7Z7TQ3CM3kFjgh5-EjwEi1491xtRaC6__uD2Hv9u7Yb6TB68OBCehEntwxDAM2MfDcS3UaCwShuab0ibCFz5sjIqrO8ULIT0CE88Iq9D5GCmoHF__ZM1aKSdCLknAq9qk4Qtc-TS-Y=]
  • Chemoselective synthesis of indolo [2,3‐b]quinoxaline derivatives. (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrWyu4pvV1Nq8IjqqCbOfns91aY_un773S0AeAR_gQUCZ7xj1DxeRNU63fe6ggTs3s7PJQASkjpareZPKIqpomLvhow773iYthQqV6xDJ0iB3h73piYr_j4fiGpxJAtKSuDwvVRjAx1paMe1JaQLdDk43AKygxWpqmtW5wAcsBT6u2rjqZLkHdkz6sfWt4_vNrM6vJKE5CXveh50RxC9pl4LJLTELsyb3xuqf_Ug==]

Sources

Thermodynamic Stability & Bio-Physical Energetics of 6H-Indolo[2,3-b]quinoxaline Derivatives

[1]

Executive Summary

The 6H-indolo[2,3-b]quinoxaline (IQ) scaffold represents a "privileged structure" in both medicinal chemistry and organic electronics due to its exceptional thermodynamic stability and planar



Designed for researchers, this document moves beyond basic characterization, offering a mechanistic understanding of why this scaffold resists degradation and how to quantify its energetic interactions using self-validating protocols.

Part 1: Molecular Architecture & Intrinsic Energetics

Tautomeric Stability: The 6H-Canonical Dominance

The thermodynamic stability of the IQ core is rooted in its tautomeric preference. While theoretically capable of existing in a 5H-form (where the proton resides on the quinoxaline nitrogen), the 6H-isomer is the thermodynamically preferred species.

  • Aromaticity Preservation: The 6H-form maintains the aromatic sextet of the benzene ring fused to the pyrrole moiety. Shifting the proton to the N-5 position (quinoxaline ring) disrupts the continuous

    
    -conjugation across the indole fragment, resulting in a higher ground-state energy.
    
  • DFT Validation: Density Functional Theory (DFT) calculations consistently show the 6H-isomer is lower in energy by approximately 5–7 kcal/mol compared to the 5H-tautomer, primarily due to the preservation of the indole aromatic system.

Frontier Molecular Orbitals (FMO)

The stability of IQ derivatives in optoelectronic applications (OLEDs, solar cells) is dictated by the HOMO-LUMO gap.

  • HOMO: Localized primarily on the indole ring (electron-rich).

  • LUMO: Delocalized over the quinoxaline ring (electron-deficient).

  • Gap Energy: Typically ranges from 2.5 to 3.0 eV. This wide gap contributes to its resistance against oxidative degradation under ambient conditions.

Part 2: Synthetic Thermodynamics

The formation of the IQ core via the condensation of isatin and o-phenylenediamine is a textbook example of an enthalpy-driven dehydration .

Reaction Thermodynamics
  • Enthalpic Driver (

    
    ):  The formation of the highly stable pyrazine ring (part of the quinoxaline system) releases significant energy. The resonance energy gained by fusing the two aromatic systems outweighs the energy required to break the carbonyl bonds.
    
  • Entropic Driver (

    
    ):  The release of two water molecules increases the disorder of the system, further driving the Gibbs Free Energy (
    
    
    ) negative.
Visualization: Synthetic Pathway & Logic

The following diagram illustrates the condensation mechanism and the stability factors involved.

IQ_Synthesis_StabilityIsatinIsatin(Reactant A)SchiffSchiff BaseIntermediateIsatin->Schiff-H2OOPDo-Phenylenediamine(Reactant B)OPD->SchiffCyclizationIntramolecularCyclizationSchiff->CyclizationIQ_Core6H-Indolo[2,3-b]quinoxaline(Product)Cyclization->IQ_Core-H2O (Irreversible)StabilityThermodynamicStability FactorsIQ_Core->StabilityAromaticityExtendedAromaticityStability->AromaticityH_BondIntermolecularH-BondingStability->H_Bond

Figure 1: Mechanistic pathway of IQ synthesis highlighting the irreversible dehydration steps that lock the molecule into its thermodynamically stable fused-ring conformation.

Part 3: Material & Thermal Stability (Solid State)

For applications in organic electronics and high-temperature processing, the IQ scaffold exhibits remarkable thermal resistance.

Thermal Decomposition (TGA)

Thermogravimetric Analysis (TGA) of IQ derivatives consistently reveals high decomposition temperatures (

Derivative Type

(

C)
Melting Point (

)
Stability Rationale
Unsubstituted IQ

C

C
Strong

-

stacking; rigid planar core.
N-Alkyl (Long Chain)

C

C
Alkyl chains increase entropy, lowering

, but core remains intact.
Alkoxy Substituted

C
Liquid CrystallineDonor-Acceptor interactions reinforce lattice energy.
Redox Stability

In redox flow battery applications, specific derivatives (e.g., tert-butyl substituted IQ) have demonstrated capacity retention of 99.86% over 200 cycles .[1] This indicates high electrochemical stability, resisting the radical degradation pathways common in other organic anolytes.

Part 4: Biological Interaction Thermodynamics

The pharmacological potency of IQ derivatives (antiviral, anticancer) is primarily driven by their ability to intercalate into DNA.[2][3][4] This is a thermodynamic equilibrium process.

Binding Energetics

The binding of IQ to DNA is characterized by the following thermodynamic profile:

  • Binding Constant (

    
    ):  Typically 
    
    
    for monomers. Dimers can reach
    
    
    due to the chelate effect.
  • Gibbs Free Energy (

    
    ):  Negative (
    
    
    ), indicating spontaneous binding.
  • Enthalpy (

    
    ):  Negative (Exothermic). Driven by 
    
    
    -
    
    
    stacking interactions between the planar IQ core and DNA base pairs.
  • Entropy (

    
    ):  Often negative or slightly positive. The loss of translational freedom is compensated by the release of ordered water molecules (hydrophobic effect) from the DNA grooves.
    
Thermal Stabilization of DNA

Upon intercalation, IQ derivatives significantly increase the melting temperature (


DNA_BindingFree_IQFree IQ Ligand(Solvated)ComplexIQ-DNA IntercalationComplexFree_IQ->ComplexFree_DNADNA Helix(Native)Free_DNA->ComplexForcesDriving ForcesComplex->ForcesResultResult:Increased Tm(Thermal Stabilization)Complex->ResultPiStackPi-Pi Stacking(Enthalpic)Forces->PiStackHydrophobicWater Release(Entropic)Forces->Hydrophobic

Figure 2: Thermodynamic cycle of DNA intercalation by IQ derivatives. The stability of the complex is driven by enthalpic stacking and entropic water release, resulting in measurable thermal stabilization of the helix.

Part 5: Experimental Protocols (Self-Validating)

Protocol A: Determination of DNA Binding Constant ( ) via UV-Vis Titration

Objective: Quantify the thermodynamic stability of the IQ-DNA complex.

  • Preparation: Prepare a

    
     solution of the IQ derivative in Tris-HCl buffer (pH 7.4). Ensure the baseline absorbance at 
    
    
    (approx. 350-400 nm) is between 0.5 and 1.0 AU.
  • Titration: Add aliquots of concentrated CT-DNA (

    
    ) to both the sample and the reference cuvette (to subtract DNA absorbance).
    
  • Observation: Monitor the hypochromicity (decrease in absorbance) and bathochromic shift (red shift). These spectral changes confirm intercalation.[5][6]

  • Self-Validation:

    • Isosbestic Point: The presence of a sharp isosbestic point in the overlaid spectra confirms a two-state equilibrium (Free

      
       Bound) without side reactions. If the point is blurry, the data is invalid (aggregation or degradation occurred).
      
  • Calculation: Fit the data to the McGhee-von Hippel equation or the Benesi-Hildebrand plot to extract

    
    .
    
Protocol B: Thermal Stability Assessment (TGA)

Objective: Assess material stability for electronic applications.

  • Setup: Load 2–5 mg of crystalline IQ derivative into an alumina crucible.

  • Purge: Purge the TGA chamber with dry Nitrogen (

    
    ) at 50 mL/min for 30 minutes to remove adsorbed moisture.
    
  • Ramp: Heat from

    
    C to 
    
    
    C at a rate of
    
    
    C/min.
  • Analysis: Record the temperature at 5% weight loss (

    
    ).
    
  • Self-Validation: The derivative curve (DTG) should show a single sharp peak. Multiple peaks indicate solvate presence or multi-stage decomposition (impurity).

References

  • Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. Journal of the American Chemical Society, 2023.

  • 6H-Indolo[2,3-b]quinoxalines: DNA and Protein Interacting Scaffold for Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 2013.[2][3][4]

  • Interactions of Antiviral Indolo[2,3-b]quinoxaline Derivatives with DNA. Journal of Medicinal Chemistry, 2008.[5]

  • Indolo-[2,3-b]quinoxaline: A Core for the Stabilization of Room Temperature Liquid Crystalline Self-Assembly. ACS Applied Bio Materials, 2025.[7]

  • Synthesis and Cytotoxic Activity of Indolo[2,3-b]quinoxalines. Organic & Biomolecular Chemistry, 2014.

Methodological & Application

DNA binding assay protocols using 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: DNA Binding Characterization of 2,3-Dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline

Introduction & Mechanistic Rationale

The compound 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline belongs to the class of indolo[2,3-b]quinoxalines, a planar fused heterocyclic system renowned for its potential as a DNA intercalator and anticancer agent.

Chemical Logic:

  • Planarity: The tetracyclic indoloquinoxaline core provides the necessary flat surface area to slide (intercalate) between DNA base pairs (

    
    -
    
    
    
    stacking).
  • 6-Propyl Substitution: The propyl chain at the N6 position increases lipophilicity, facilitating cellular entry, while potentially interacting with the minor groove to stabilize the binding complex.

  • 2,3-Dimethoxy Groups: These electron-donating groups modulate the electronic density of the quinoxaline ring, affecting the dipole moment and spectral properties (UV/Fluorescence) used for monitoring binding.

Scope of this Protocol: This guide details the validation of DNA binding via three orthogonal biophysical methods: UV-Visible Absorption Titration (electronic perturbation), Fluorescence Quenching (binding affinity), and Viscosity Measurements (hydrodynamic confirmation of intercalation).

Materials & Solution Preparation

Critical Quality Attribute (CQA): The accuracy of binding constants (


) is entirely dependent on the precision of the DNA and ligand concentration determination.
Buffer Preparation (Physiological Simulation)
  • Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4.

  • Preparation: Dissolve Tris base and NaCl in ultrapure water (Milli-Q, 18.2 MΩ). Adjust pH to 7.4 using HCl. Filter through a 0.22

    
    m filter to remove particulates that scatter light.
    
  • Why: The ionic strength (50 mM NaCl) screens the phosphate backbone charges, preventing non-specific electrostatic sticking while maintaining a relevant biological context.

DNA Stock Solution (CT-DNA)
  • Source: Calf Thymus DNA (CT-DNA) is standard due to its high molecular weight and availability.

  • Solubilization: Dissolve CT-DNA in the buffer overnight at 4°C with gentle stirring. Do not vortex (shears DNA).

  • Quality Control: Measure Absorbance at 260 nm (

    
    ) and 280 nm (
    
    
    
    ).
    • Purity Criteria: The ratio

      
       must be between 1.8 and 1.9 . If < 1.8, protein contamination is present (phenol/chloroform extraction required).
      
  • Concentration: Determine using the molar extinction coefficient of DNA:

    
     (per nucleotide base).
    
Ligand Stock (The Compound)
  • Solvent: Dimethyl sulfoxide (DMSO). The compound is likely hydrophobic.

  • Concentration: Prepare a 10 mM stock.

  • Working Solution: Dilute into the Tris-NaCl buffer. Ensure final DMSO concentration is

    
     to avoid affecting DNA structure.
    

Protocol 1: UV-Visible Absorption Titration

Principle: Intercalation couples the


-orbitals of the ligand with the stacked base pairs. This results in hypochromism  (decrease in absorbance) and a bathochromic shift  (red shift) of the ligand's absorption maximum (

).

Experimental Workflow:

  • Blank: Place 3 mL of Buffer + Ligand (

    
     fixed concentration) in the reference cuvette.
    
  • Sample: Place 3 mL of Buffer + Ligand (same concentration) in the sample cuvette.

  • Titration: Sequentially add small aliquots (

    
    ) of concentrated CT-DNA stock to the sample cuvette . Add an equal volume of buffer to the reference cuvette  to correct for dilution.
    
  • Equilibration: Mix gently and allow 5 minutes for equilibrium after each addition.

  • Measurement: Scan spectra (e.g., 250–500 nm). Note the change in the compound's characteristic peaks (likely around 300-400 nm for quinoxalines).

Data Analysis (Benesi-Hildebrand): To calculate the intrinsic binding constant (


), plot the data using the equation:


  • 
    : Absorbance of free ligand.
    
  • 
    : Absorbance of ligand + DNA.
    
  • 
    : Absorption coefficients of free and bound ligand.
    
  • Plot:

    
     vs. 
    
    
    
    .
  • Result: The ratio of the intercept to the slope yields

    
    .
    

Protocol 2: Fluorescence Competitive Binding (EtBr Displacement)

Principle: Indoloquinoxalines may have weak intrinsic fluorescence or overlap with DNA. A competitive assay using Ethidium Bromide (EtBr), a known highly fluorescent intercalator, is more robust.

  • Mechanism: EtBr fluoresces intensely when intercalated. If your compound displaces EtBr, the fluorescence decreases (quenching).

Experimental Workflow:

  • Complex Formation: Prepare a solution of CT-DNA (

    
    ) and EtBr (
    
    
    
    ) in buffer. Let it equilibrate for 30 mins.
  • Excitation: Set

    
     (EtBr excitation). Monitor emission at 
    
    
    
    .
  • Titration: Add increasing concentrations of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline to the EtBr-DNA complex.

  • Observation: A decrease in fluorescence intensity indicates the compound is displacing EtBr, confirming DNA binding.

Data Analysis (Stern-Volmer): Analyze the quenching efficiency:



  • 
    : Initial fluorescence of EtBr-DNA.
    
  • 
    : Fluorescence after adding quencher (your compound).
    
  • 
    : Concentration of your compound.[1][2]
    
  • 
    : Stern-Volmer quenching constant. A high 
    
    
    
    implies strong binding affinity.

Protocol 3: Viscosity Measurements (The "Truth" Test)

Expert Insight: UV and Fluorescence can be fooled by groove binding or electrostatic interaction. Viscosity is the definitive test for intercalation.

  • Intercalation: Lengthens the DNA helix

    
     Increased viscosity.
    
  • Groove Binding: Does not lengthen helix

    
     No change in viscosity.
    

Experimental Workflow:

  • Apparatus: Ubbelohde viscometer maintained at

    
     in a water bath.
    
  • Control: Measure flow time of buffer (

    
    ).
    
  • DNA Only: Measure flow time of DNA solution (

    
    ).
    
  • Titration: Add increasing amounts of the compound to the DNA solution (varying ratio

    
    ). Measure flow time (
    
    
    
    ).
  • Calculation: Calculate relative specific viscosity

    
    .
    

Interpretation:

  • Plot

    
     vs. Binding Ratio (
    
    
    
    ).
  • Positive Slope: Intercalation (Helix elongation).

  • Zero/Negative Slope: Groove binding or electrostatic interaction (kinking/bending).

Summary of Expected Data

AssayParameter MeasuredExpected Result for IntercalatorInterpretation
UV-Vis Absorbance (

)
Hypochromism (>15%) & Red Shift

-

stacking interactions.
Fluorescence Emission IntensityQuenching of EtBr-DNA signalDisplacement of EtBr; competitive binding.
Viscosity Flow time (hydrodynamic)Increase in relative viscosityDNA helix lengthening (separation of base pairs).
Thermal (

)
Melting TemperatureIncrease in

(

)
Stabilization of double helix structure.

Mechanistic Workflow Diagram

DNA_Binding_Workflow cluster_Assays Validation Protocols Compound 2,3-dimethoxy-6-propyl- 6H-indolo[2,3-b]quinoxaline Complex Ligand-DNA Complex Compound->Complex Intercalation DNA CT-DNA (Double Helix) DNA->Complex UV UV-Vis Titration (Hypochromism) Complex->UV Electronic Perturbation Fluoro EtBr Displacement (Quenching) Complex->Fluoro Competitive Binding Visco Viscosity (Helix Lengthening) Complex->Visco Hydrodynamic Change Result1 Binding Constant (Affinity) UV->Result1 Calc: Kb Result2 Quenching Efficiency Fluoro->Result2 Calc: Ksv Result3 Intercalation Proof Visco->Result3 Confirm Mode

Figure 1: Integrated workflow for characterizing the DNA binding mechanism of indoloquinoxaline derivatives.

References

  • Hari Narayana Moorthy, N. S., et al. (2010).[3] "Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-405.[3] Link

  • Moorthy, N. S., et al. (2013).[4][5][6] "6H-Indolo[2,3-b]quinoxalines: DNA and protein interacting scaffold for pharmacological activities."[4][5][6][7] Mini Reviews in Medicinal Chemistry, 13(10), 1415-1420.[4][5][8] Link

  • Marmur, J. (1961). "A procedure for the isolation of deoxyribonucleic acid from micro-organisms." Journal of Molecular Biology, 3(2), 208-218. (Standard for DNA purity).
  • Satyanarayana, S., et al. (1993). "Binding of [Ru(phen)2dppz]2+ to polynucleotides and DNA." Biochemistry, 32(10), 2573-2584. (Standard Viscosity Protocol).

Sources

crystallization techniques for X-ray diffraction of indolo[2,3-b]quinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Crystallization of Indolo[2,3-b]quinoxalines for Single-Crystal X-ray Diffraction

Introduction: The Structural Imperative for Indolo[2,3-b]quinoxalines

The indolo[2,3-b]quinoxaline scaffold is a privileged heterocyclic system, forming the core of molecules with significant applications in medicinal chemistry, materials science, and organic electronics.[1][2] These compounds are recognized for their antiviral, anticancer, and anti-inflammatory properties, and their planar, electron-rich nature makes them ideal candidates for organic dyes and semiconductors.[1]

Given that subtle changes in substitution can dramatically alter the solid-state packing and, consequently, the material's properties or biological activity, an unambiguous determination of the three-dimensional atomic arrangement is critical. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for this purpose, providing precise data on bond lengths, angles, and intermolecular interactions.[3][4] However, obtaining diffraction-quality single crystals from these planar, aromatic systems presents a significant experimental hurdle.

This guide provides researchers, scientists, and drug development professionals with a detailed framework of field-proven techniques and protocols specifically tailored to the crystallization of indolo[2,3-b]quinoxalines. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering the researcher to troubleshoot and optimize the crystallization process effectively.

Part 1: Foundational Principles & Pre-Crystallization Strategy

The success of any crystallization experiment is built upon a foundation of meticulous preparation. The inherent properties of indolo[2,3-b]quinoxalines—namely their planarity, rigidity, and propensity for strong π-π stacking interactions—dictate a strategic approach.[5][6] While these stacking forces are crucial for forming an ordered lattice, if they are too strong or non-specific, they can lead to rapid precipitation of amorphous powder or poorly-ordered microcrystals, which are unsuitable for SCXRD.

The Non-Negotiable: Analyte Purity

Before any crystallization attempt, the purity of the compound must be rigorously established. Impurities can act as nucleation inhibitors or become incorporated into the growing crystal lattice, disrupting its long-range order and severely degrading the quality of the diffraction data.[7][8]

  • Purity Standard: Aim for a purity of >98% as determined by ¹H NMR and LC-MS.

  • Purification Protocol: If the initial purity is insufficient, perform a final purification step. Flash column chromatography followed by removal of all solvent in vacuo is standard. For compounds that are already crystalline but of poor quality, a bulk recrystallization can be performed to improve overall purity before attempting to grow single crystals.

The Crystallization Keystone: Solubility Profiling

A systematic solubility screening is the most critical step in designing a crystallization experiment. The goal is to identify solvents or solvent systems where the compound exhibits moderate solubility and, ideally, a steep solubility curve with respect to temperature.[8][9]

Protocol for Solubility Profiling:

  • Place ~1-2 mg of your indolo[2,3-b]quinoxaline compound into a series of small, clean vials.

  • To each vial, add a different solvent from the list below (see Table 1) in a dropwise manner (e.g., 50 µL increments).

  • After each addition, cap the vial and vortex or sonicate for 30 seconds. Observe the solubility.

  • Categorize the solubility in each solvent at room temperature:

    • Insoluble: No visible dissolution after adding 1 mL.

    • Slightly Soluble: Partial dissolution in 0.5-1 mL.

    • Soluble: Complete dissolution in < 0.5 mL.

  • For solvents where the compound is slightly soluble, gently warm the vial to see if solubility increases significantly. This identifies candidates for slow cooling techniques.

  • The ideal "good" solvent for diffusion methods is one where the compound is readily soluble. The ideal "anti-solvent" is one where the compound is completely insoluble.[9]

Table 1: Common Solvents for Crystallization of Aromatic Heterocycles

This table provides a starting point for solubility screening, with solvents ordered by decreasing polarity.

SolventBoiling Point (°C)Polarity IndexDensity (g/mL)Notes and Common Pairings
Methanol655.10.792Good "soluble solvent" for polar compounds.[10]
Ethanol784.30.789Often used for slow cooling. Can be paired with water or hexane.
Acetonitrile825.80.786Apolar aprotic, good for moderately polar compounds.
Acetone565.10.791Volatile, good for slow evaporation. Can be paired with hexane.[11]
Ethyl Acetate774.40.902A common solvent for both purification and crystallization.
Dichloromethane (DCM)403.11.33Highly volatile. Good for layering with ether or hexane.[12]
Tetrahydrofuran (THF)664.00.889Good "soluble solvent" for a wide range of compounds.
Toluene1112.40.867High boiling point, good for slow cooling of less polar compounds.
Diethyl Ether352.80.713Excellent anti-solvent for layering or vapor diffusion.
Hexane / Heptane69 / 980.10.655 / 0.684Common anti-solvents for nonpolar compounds.
Controlling Nucleation: Environment and Glassware

Uncontrolled nucleation is the enemy of single-crystal growth. Dust particles, scratches on glassware, and vibrations can all serve as unintended nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[12][13]

  • Glassware: Use new or meticulously cleaned, scratch-free glass vials, test tubes, or NMR tubes.[14] Filtering the solution through a syringe filter (0.22 µm PTFE) into the final crystallization vessel is highly recommended to remove any particulate matter.

  • Environment: Set up experiments in a quiet, vibration-free area of the lab where they can remain undisturbed for several days to weeks.[12][13]

Part 2: Core Crystallization Methodologies & Protocols

Based on the solubility profile, select one or more of the following techniques. It is often most efficient to set up several small-scale experiments in parallel using different methods and solvent systems.

A. Slow Evaporation
  • Causality & Principle: This is the simplest method, relying on the gradual removal of solvent to slowly increase the solute concentration past the point of saturation.[14][15] The slow approach to supersaturation allows for a limited number of nucleation events, followed by a period of sustained growth.

  • Best Suited For: Compounds that are moderately soluble in a relatively volatile solvent. It is often the first technique to try due to its simplicity.[12]

Step-by-Step Protocol: Slow Evaporation

  • Prepare a near-saturated solution of your compound in a chosen solvent (e.g., DCM, Acetone, Ethyl Acetate).

  • Filter the solution directly into a clean, narrow vessel like a 1-dram vial or a test tube. An inclined tube can be beneficial as crystals may grow on the side, making them easier to remove.[12]

  • Cover the vessel to restrict evaporation. Do not seal it tightly. A common practice is to cover the vial with parafilm and pierce it with one or two small holes from a syringe needle.[14] The number and size of the holes control the evaporation rate.

  • Place the vial in a vibration-free location and monitor periodically without disturbing it. Crystals may form in a period ranging from a few days to several weeks.[16]

B. Vapor Diffusion
  • Causality & Principle: This is arguably the most controlled and successful method for growing high-quality crystals from small amounts of material.[7] It operates by introducing a volatile "anti-solvent" (in which the compound is insoluble) into the environment of a solution of the compound in a less volatile "good solvent." The anti-solvent diffuses via the vapor phase into the solution, gradually reducing the compound's solubility to the point of supersaturation and crystallization.[15]

  • Best Suited For: Milligram quantities of the compound, or when slow evaporation yields poor results. It provides exquisite control over the rate of saturation.

Step-by-Step Protocol: Vapor Diffusion (Vial-in-Vial)

  • Dissolve 2-5 mg of your compound in a minimal volume (0.2-0.5 mL) of a "good" solvent (e.g., THF, DCM) in a small, open inner vial (e.g., 0.5-dram vial).

  • Place this inner vial into a larger, sealable outer vial or jar (e.g., 4-dram vial or a small beaker).

  • Add a layer of the volatile "anti-solvent" (e.g., Diethyl Ether, Pentane, Hexane) to the outer vial, typically 2-5 mL. The level of the anti-solvent must be below the rim of the inner vial.[15][17]

  • Seal the outer container tightly with a cap or parafilm.

  • Place the setup in a stable, undisturbed location. The slow diffusion of the anti-solvent vapor will induce crystallization over several days.

C. Liquid-Liquid Diffusion (Layering)
  • Causality & Principle: This method creates a sharp interface between a solution of the compound and an anti-solvent. Slow diffusion across this interface creates a localized region of supersaturation where crystals can form.[12] Success depends on carefully layering the two liquids without mixing.

  • Best Suited For: Solvent/anti-solvent pairs that are miscible but have different densities, allowing a stable interface to form.

Step-by-Step Protocol: Liquid-Liquid Diffusion

  • Prepare a concentrated solution of your compound in a small amount of a dense "good" solvent (e.g., DCM, Chloroform) in a narrow vessel, such as an NMR tube or a 4mm diameter glass tube.[12]

  • Using a syringe or a Pasteur pipette with a long tip, very carefully and slowly add the less dense "anti-solvent" (e.g., Diethyl Ether, Hexane) on top of the solution.[13] Dribble the anti-solvent down the side of the tube to minimize mixing and create a distinct layer.

  • Cap the tube and leave it in an upright, undisturbed position. Crystals will typically grow at the interface of the two solvents over one to several days.[16]

D. Slow Cooling
  • Causality & Principle: This classic technique leverages the common property of solids to be more soluble in hot solvents than in cold ones.[8] By preparing a saturated solution at an elevated temperature and allowing it to cool slowly, the system becomes supersaturated, driving crystallization. The slower the cooling, the fewer nucleation sites are formed, resulting in larger, higher-quality crystals.[8][13]

  • Best Suited For: Compounds that exhibit a significant increase in solubility with temperature.

Step-by-Step Protocol: Slow Cooling

  • In a small Erlenmeyer flask, add your compound and a small amount of a suitable solvent (e.g., Ethanol, Toluene, Acetonitrile).

  • Heat the mixture to boiling while stirring or swirling. Continue adding small portions of the hot solvent until the compound just dissolves completely.

  • Cap the flask and allow it to cool to room temperature on the benchtop, undisturbed.

  • To achieve even slower cooling, place the flask inside a Dewar filled with hot water or wrap it in glass wool or cotton to insulate it.[13]

  • Once at room temperature, the flask can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.

Part 3: Visualization & Troubleshooting

Experimental Workflow and Method Selection

The following diagrams illustrate the overall experimental process and a decision-making framework for choosing the most appropriate crystallization technique.

Crystallization_Workflow cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization cluster_analysis Phase 3: Analysis purity Compound Purification (>98%) solubility Solubility Profiling (Table 1) purity->solubility glassware Prepare Clean Glassware solubility->glassware evaporation Slow Evaporation glassware->evaporation Select Method (See Decision Tree) vapor Vapor Diffusion glassware->vapor Select Method (See Decision Tree) layering Liquid Layering glassware->layering Select Method (See Decision Tree) cooling Slow Cooling glassware->cooling Select Method (See Decision Tree) harvest Harvest & Mount Crystal evaporation->harvest Successful Crystals vapor->harvest Successful Crystals layering->harvest Successful Crystals cooling->harvest Successful Crystals xrd X-Ray Diffraction Data Collection harvest->xrd structure Solve Structure xrd->structure

Caption: Overall workflow from compound purification to structure solution.

Decision_Tree start Start with Solubility Data q1 Good solubility in a volatile solvent? start->q1 q2 Solubility increases greatly with heat? q1->q2 No m1 Try Slow Evaporation q1->m1 Yes q3 Solvent/Anti-solvent pair identified? q2->q3 No m2 Try Slow Cooling q2->m2 Yes m3 Try Vapor Diffusion q3->m3 Yes end Set up parallel experiments q3->end No q4 Pair has different densities? m4 Try Liquid Layering q4->m4 Yes q4->end No m1->end m2->end m3->q4 m4->end

Caption: Decision tree for selecting a primary crystallization method.

Troubleshooting Common Crystallization Problems
ProblemObservationProbable Cause(s)Suggested Solutions
No Growth The solution remains clear indefinitely.1. Solution is undersaturated (too much solvent).[18][19] 2. Nucleation is inhibited. 3. Compound may be an amorphous solid or oil.1. Allow more solvent to evaporate or add an anti-solvent.[19] 2. Gently scratch the inside of the vial with a clean glass rod to create a nucleation site.[19] 3. Add a "seed crystal" from a previous batch, if available.[19] 4. Try a different solvent system or method.
"Oiling Out" A separate, dense liquid phase (oil) forms instead of solid crystals.1. The solution is too supersaturated. 2. The cooling or evaporation is too rapid. 3. The temperature of crystallization is above the compound's melting point in that solvent system.[18][20]1. Re-heat the solution to re-dissolve the oil. 2. Add a small amount of the "good" solvent to reduce saturation.[18] 3. Attempt to crystallize at a lower temperature or ensure a much slower cooling/diffusion rate.
Precipitation A fine powder or sludge crashes out of solution.1. Supersaturation is achieved too quickly.[18] 2. Too many nucleation events occurred simultaneously.1. Re-dissolve the solid by heating. 2. Add more solvent to create a less concentrated starting solution.[18] 3. Slow down the crystallization process (e.g., slower cooling, fewer holes in parafilm).
Poor Crystal Quality Crystals are twinned, aggregated, or have poor morphology.1. Crystal growth was too rapid. 2. The crystallization was disturbed by vibrations.[7][12] 3. Impurities are present.1. Repeat the experiment using a more dilute solution or a slower rate of saturation.[21] 2. Ensure the setup is in a vibration-free environment. 3. Re-purify the starting material.

Part 4: Crystal Harvesting and Final Thoughts

Once suitable crystals have formed (ideally >0.05 mm in at least two dimensions), they must be carefully harvested.[17]

Harvesting Protocol:

  • Use a pipette to carefully remove the mother liquor (the remaining solution).

  • Select a well-formed, single crystal using a nylon loop or a micromanipulator.

  • Quickly scoop the crystal out of the remaining solvent and wick away excess liquid with the edge of a filter paper.

  • If the crystal is sensitive to solvent loss, coat it immediately in a cryoprotectant oil (e.g., Paratone-N) before flash-cooling it in a stream of liquid nitrogen for data collection.

Crystallization is often described as more of an art than a science. For challenging molecules like indolo[2,3-b]quinoxalines, persistence and a systematic, multi-pronged approach are key. By carefully controlling purity, understanding solubility, and methodically applying the techniques outlined in this guide, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for unlocking the precise molecular architecture of these important compounds.

References

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry.
  • Guide for crystallization. (n.d.). École Polytechnique Fédérale de Lausanne.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Crystallisation Techniques. (2006). University of Cambridge, Department of Chemistry.
  • Spingler, B. (n.d.). Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich.
  • Crystallization Guide. (n.d.). Northwestern University, IMSERC.
  • Growing Crystals. (n.d.). Massachusetts Institute of Technology, Department of Chemistry.
  • Price, S. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2538-2562. DOI:10.1039/D2CS00697A.
  • Shulga, S. I., et al. (2020). Efficient Synthetic Access to Novel Indolo[2,3-b]Quinoxaline-based Heterocycles. Russian Journal of Organic Chemistry.
  • Kumar, A., et al. (2021). Facile Chemodivergent Synthesis of Fused Indolo[2,3-b]quinoxalines and Benzo[12][17]imidazo[1,2-c]quinazolin-6(5H)-ones. ACS Omega, 6(39), 25487–25499.

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • What should I do if crystallisation does not occur? (2017). Quora. Retrieved from [Link]

  • How to Grow Crystals. (n.d.). University of Florida, X-Ray Core Laboratory.
  • Choice of Solvent for Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • Myerson, A. S. (Ed.). (2002).
  • Al-Mamari, M. A. (2023).
  • How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. Retrieved from [Link]

  • Indolo-[2,3-b]quinoxaline: A Core for the Stabilization of Room Temperature Liquid Crystalline Self-Assembly, Aggregation-Induced Emission, and Bioimaging Applic
  • Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Retrieved from [Link]

  • Common Solvents for Crystallization. (n.d.). Harvard University, Department of Chemistry.
  • Al-Soud, Y. A., et al. (2019). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 24(15), 2786.
  • Chen, Y., et al. (2014). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 14(7), 3342–3351.
  • Threlfall, T. (2003). Solvent Systems for Crystallization and Polymorph Selection. Organic Process Research & Development, 7(6), 1017-1027.
  • Sharma, A., et al. (2023). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 16(11), 5433-5439.
  • Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. (2022). Egyptian Journal of Chemistry.
  • Torvisco, A. (n.d.). Growing X-ray Quality Crystals. Graz University of Technology.
  • SYNTHESIS AND SPECTROSCOPIC CHARACTERAZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES. (2023). Journal of Moroccan Chemistry.
  • Modern methods for the synthesis of indolo[2,3-b]quinoxalines (microreview). (2020). Chemistry of Heterocyclic Compounds.
  • Translating planar heterocycles into 3D analogs via photoinduced hydrocarboxyl
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. (2021).
  • ASAP (As Soon As Publishable). (n.d.). ACS Publications - American Chemical Society. Retrieved from [Link]

  • Reduction of Indolo[2,3-b]quinoxalines. (2001). Journal of Heterocyclic Chemistry.

Sources

Troubleshooting & Optimization

minimizing side products in the cyclization of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis and purification of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline .

This specific scaffold—an analog of the antiviral agent B-220 and various DNA intercalators—presents unique synthetic challenges. The electron-donating nature of the dimethoxy groups on the quinoxaline ring, combined with the solubility profile introduced by the N-propyl chain, creates a specific impurity profile that requires precise control of reaction thermodynamics and kinetics.

Part 1: The Reaction Landscape & Mechanism

To minimize side products, one must first understand the bifurcation points in the reaction mechanism. The synthesis typically involves the condensation of N-propylisatin with 4,5-dimethoxy-1,2-phenylenediamine .

Key Mechanistic Risks:

  • The "Chemodivergent" Switch: Strong acids favor a skeletal rearrangement (ring expansion) over the desired cyclization.

  • Oxidative Polymerization: The electron-rich diamine is highly susceptible to air oxidation, leading to "tarry" oligomers.

  • Incomplete Cyclization: Steric hindrance from the N-propyl group can stall the reaction at the monocondensation (Schiff base) stage.

Visualizing the Pathway (Graphviz)

ReactionPathways Start Reactants: N-propylisatin + 4,5-dimethoxy-o-phenylenediamine Intermediate Intermediate: Mono-Schiff Base Start->Intermediate Condensation (Fast) Side_Oxidation IMPURITY B: Azo-oligomers / Tars Start->Side_Oxidation O2 Exposure Target TARGET: 2,3-dimethoxy-6-propyl- 6H-indolo[2,3-b]quinoxaline Intermediate->Target Cyclization (Weak Acid/Heat) Side_Rearrange IMPURITY A: Benzo[4,5]imidazo[1,2-c] quinazolin-6(5H)-one Intermediate->Side_Rearrange Ring Expansion (Strong Acid/Triflic)

Figure 1: Mechanistic bifurcation showing how acidity dictates the ratio between the desired indoloquinoxaline and the rearranged benzoimidazoquinazoline impurity.

Part 2: Troubleshooting & Optimization (Q&A)

Category 1: Reaction Control & Impurity Suppression

Q: I am observing a persistent yellow/orange impurity that is difficult to separate. What is it, and how do I prevent it? A: This is likely the mono-imine intermediate (Schiff base) resulting from incomplete cyclization.

  • The Cause: The N-propyl group on the isatin moiety introduces steric bulk, which can retard the second condensation step (ring closure), especially if the reaction temperature is too low.

  • The Fix:

    • Switch Solvents: Move from Ethanol (reflux ~78°C) to Glacial Acetic Acid (reflux ~118°C). The higher temperature drives the cyclization.

    • Azeotropic Removal: If using toluene/benzene, ensure you are using a Dean-Stark trap to remove water. Water accumulation pushes the equilibrium back toward the open intermediate.

Q: My product contains a significant amount of a "rearranged" isomer (Benzo[4,5]imidazo[1,2-c]quinazolin-6(5H)-one). Why? A: You are likely using a catalyst that is too acidic.

  • The Mechanism: Recent studies indicate a "chemodivergent" pathway. While weak acids (Acetic acid) favor the desired indolo[2,3-b]quinoxaline, strong protic acids (like Triflic acid or high concentrations of HCl) catalyze a C2-C3 bond cleavage in the isatin core, leading to ring expansion.

  • The Fix: Avoid strong mineral acids. Use Glacial Acetic Acid as both solvent and catalyst. If a co-solvent is needed, use catalytic sulfamic acid, which has been shown to preserve the indoloquinoxaline scaffold.

Q: The reaction mixture turns black almost immediately. How do I stop this? A: This is oxidative polymerization of 4,5-dimethoxy-1,2-phenylenediamine . Electron-donating methoxy groups make this diamine highly prone to oxidation by atmospheric oxygen.

  • The Fix:

    • Degas Solvents: Sparge your solvent with Argon or Nitrogen for 15 minutes before adding the diamine.

    • Order of Addition: Dissolve the N-propylisatin first. Add the diamine last, under a blanket of inert gas.

    • Bisulfite Wash: If the starting material is already dark, wash it with a sodium metabisulfite solution prior to use, or recrystallize it as the dihydrochloride salt (neutralizing in situ).

Part 3: Optimized Experimental Protocol

This protocol is designed to maximize the kinetic favorability of the cyclization while suppressing the thermodynamic rearrangement.

Materials
  • Precursor A: N-propylisatin (1.0 eq)

  • Precursor B: 4,5-dimethoxy-1,2-phenylenediamine (1.05 eq)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: None (AcOH acts as solvent/catalyst)

Step-by-Step Workflow
  • Preparation:

    • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Flush the system with Nitrogen (

      
      ) for 10 minutes.
      
  • Dissolution:

    • Add N-propylisatin (10 mmol) to Glacial Acetic Acid (20 mL).

    • Heat gently to 50°C to ensure complete dissolution.

  • Reaction:

    • Add 4,5-dimethoxy-1,2-phenylenediamine (10.5 mmol) in a single portion.

    • Observation: The solution should turn deep red/orange immediately (formation of the imine).

    • Heat the mixture to Reflux (118°C) .

    • Maintain reflux for 4–6 hours . Monitor via TLC (System: Hexane:EtOAc 3:1).

    • Checkpoint: The intermediate mono-imine usually has a lower Rf than the cyclized product. Ensure the intermediate spot disappears.

  • Work-up (Critical for Purity):

    • Cool the mixture to room temperature.

    • Do NOT pour directly into water yet. First, check for precipitation.[1][2] The product often crystallizes from cooling AcOH.

    • If solid forms: Filter and wash with cold AcOH, then cold Ethanol.

    • If no solid: Pour the reaction mixture into ice-cold water (100 mL).

    • Neutralize with saturated

      
       (aq) to pH 7–8. (Acidic residues can promote degradation during drying).
      
    • Filter the yellow/orange precipitate.

  • Purification:

    • Recrystallize from DMF/Ethanol or Acetonitrile .

    • Note: Avoid column chromatography on acidic silica if possible, as it can cause partial hydrolysis or streakiness. If necessary, use neutral alumina.

Data Summary Table
ParameterRecommended RangeImpact of Deviation
Temperature 110°C – 120°C (Reflux AcOH)< 80°C: Incomplete cyclization (Mono-imine impurity).
Atmosphere Nitrogen / ArgonAir: Black tar formation (Diamine oxidation).
Stoichiometry 1.05 eq DiamineExcess Isatin: Difficult to remove. Excess Diamine: Oxidizes, but washes out with acid.
Acidity Weak (AcOH)Strong Acid (HCl/TfOH): Ring Expansion to Quinazolinone.

References

  • Synthesis and Biological Activity of Indolo[2,3-b]quinoxalines Source: Current Organic Synthesis Relevance: Establishes the core condensation mechanism and biological context (DNA intercalation). URL:[Link]

  • Facile Chemodivergent Synthesis of Fused Indolo[2,3-b]quinoxalines and Benzo[4,5]imidazo[1,2-c]quinazolin-6(5H)-ones Source: ACS Omega Relevance:Critical Reference. Defines the "Acid Switch" mechanism where strong acids cause ring expansion. Validates the use of weak acids for the target molecule. URL:[Link]

  • Modern methods for the synthesis of indolo[2,3-b]quinoxalines (Microreview) Source: Chemistry of Heterocyclic Compounds Relevance: Reviews recent synthetic improvements and confirms the utility of the condensation method for substituted variants. URL:[Link]

Sources

Technical Support Center: Optimizing Bioavailability of Propyl-Substituted Indoloquinoxalines

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with propyl-substituted indolo[2,3-b]quinoxalines. It addresses the specific physicochemical and pharmacokinetic bottlenecks inherent to this chemical scaffold.[1][2]

Ticket Status: OPEN Priority: HIGH (Critical Path for In Vivo Efficacy) Assigned Specialist: Senior Application Scientist, ADME/Tox Division

System Diagnostics: The "Propyl Paradox"

Issue Description: Users frequently report that propyl-substituted indoloquinoxalines exhibit high potency in enzyme assays (e.g., DNA intercalation, Topoisomerase II inhibition) but fail in animal models. Root Cause Analysis: The indoloquinoxaline core is a planar, fused heterocyclic system that promotes strong


-

stacking (high crystal lattice energy). The addition of a propyl group (

) introduces a "Goldilocks" problem:
  • Lipophilicity Spike: It increases LogP significantly compared to methyl analogs, often pushing the molecule into BCS Class II (Low Solubility, High Permeability) or Class IV.

  • Metabolic Liability: The propyl chain is a prime target for CYP450-mediated

    
     and 
    
    
    
    hydroxylation, leading to rapid clearance before the drug reaches therapeutic concentrations.

Troubleshooting Modules

Module A: Solubility Enhancement (Breaking the Lattice)

Symptoms: Compound precipitates in PBS; low recovery in filtration assays; erratic oral absorption.

The Fix: Lipid-Based Formulation & Amorphous Solid Dispersions Propyl-indoloquinoxalines are "grease-loving" planar disks. Standard aqueous buffers will cause them to crash out. You must disrupt the crystal lattice.

Protocol 1.1: SEDDS Formulation Screen

Objective: Create a Self-Emulsifying Drug Delivery System (SEDDS) to maintain the compound in a solubilized state within the GI tract.

Reagents:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate)

  • Surfactant: Cremophor EL or Tween 80

  • Co-surfactant: Transcutol P (Diethylene glycol monoethyl ether)

Workflow:

  • Solubility Saturation: Add excess propyl-indoloquinoxaline to 2 mL of each component separately. Vortex for 48h at 25°C. Centrifuge (10,000 rpm, 10 min). Analyze supernatant by HPLC to determine maximum solubility in each vehicle.

  • Phase Diagram Construction: Select the oil/surfactant/co-surfactant ratio that solubilizes the highest load.

    • Target Ratio: 20% Oil / 50% Surfactant / 30% Co-surfactant is a common starting point for this scaffold.

  • Dispersion Test: Add 100

    
    L of the pre-concentrate to 100 mL of 0.1N HCl (simulated gastric fluid).
    
    • Pass Criteria: Formation of a clear/bluish nanoemulsion within 1 minute with no precipitation.

Expert Insight: If SEDDS fails, switch to Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The propyl chain fits well into the hydrophobic cavity, while the hydroxyls interact with water. A 20% w/v HP-

-CD solution often improves solubility by 50-100x for this class.
Module B: Metabolic Stability (The "Soft Spot" Fix)

Symptoms: High clearance (


) in microsomes; short half-life (

) in vivo.

The Fix: Deuteration or Fluorination of the Propyl Chain The propyl chain is chemically "soft." CYP enzymes attack the terminal carbons.

Troubleshooting Steps:

  • Identify the Metabolite: Incubate with liver microsomes (see Protocol 2.1). Use LC-MS/MS to look for +16 Da peaks (hydroxylation).

  • Structural Patching (Chemical Editing):

    • If oxidation is at the terminal carbon (

      
      ): Fluorinate the tip (
      
      
      
      instead of
      
      
      ).
    • If oxidation is benzylic (next to the nitrogen): This is rare for propyl but possible. Deuterate the chain (

      
      -propyl).
      
Protocol 2.1: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify metabolic soft spots.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein.

  • NADPH Regenerating System (Mg

    
    , Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
    
  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Warfarin).

Step-by-Step:

  • Pre-incubation: Mix 445

    
    L buffer (0.1 M Phosphate, pH 7.4) + 25 
    
    
    
    L Microsomes + 5
    
    
    L Test Compound (100
    
    
    M stock). Pre-warm at 37°C for 5 min.
  • Initiation: Add 25

    
    L NADPH regenerating system. (Final compound conc: 1 
    
    
    
    M).
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L Stop Solution. Vortex and centrifuge (4000g, 10 min).
    
  • Analysis: Inject supernatant into LC-MS/MS. Plot ln(% remaining) vs. time.[3]

Calculation:



Visualizations

Figure 1: Formulation Decision Logic

Use this logic gate to select the correct delivery system based on your compound's specific physicochemical data.

FormulationLogic Start Start: Low Bioavailability SolubilityCheck Is Aqueous Solubility < 10 µg/mL? Start->SolubilityCheck LogPCheck Is LogP > 4.0? SolubilityCheck->LogPCheck Yes PermeabilityCheck Is Caco-2 Permeability Low? SolubilityCheck->PermeabilityCheck No (Solubility OK) Sol_Salt Strategy: Salt Formation (Mesylate/Tosylate) LogPCheck->Sol_Salt If Basic Nitrogen Present Sol_SEDDS Strategy: Lipid Formulation (SEDDS/LNC) LogPCheck->Sol_SEDDS Yes (Grease Ball) Sol_Cyclo Strategy: Complexation (HP-beta-Cyclodextrin) LogPCheck->Sol_Cyclo No (Lattice Energy High) Sol_Efflux Strategy: P-gp Inhibition (Add Piperine/Excipients) PermeabilityCheck->Sol_Efflux Yes (Efflux Issue)

Caption: Decision matrix for selecting bioavailability enhancement strategies based on physicochemical properties of indoloquinoxalines.

Figure 2: Metabolic Liability of the Propyl Chain

Visualizing where the molecule fails in the liver (CYP450 attack).

Metabolism Parent Propyl-Indoloquinoxaline (Active) CYP CYP450 (Liver Microsomes) Parent->CYP Binding Omega Omega-OH Metabolite (Inactive/Rapid Clearance) CYP->Omega Terminal Oxidation Omega1 Omega-1-OH Metabolite (Secondary Alcohol) CYP->Omega1 Sub-terminal Oxidation

Caption: Primary metabolic pathways for propyl chains. Blocking these sites (via deuteration or fluorination) extends half-life.

Comparative Data: Formulation Impact

The following table summarizes the expected impact of different interventions on a standard propyl-indoloquinoxaline derivative (


).
StrategySolubility Fold-IncreaseIn Vivo AUC Increase (Est.)Primary Mechanism
Micronization 1.5x1.2xSurface area increase (limited by wetting)
HP-

-CD Complex
45x3-5xInclusion complexation (hides hydrophobic propyl)
SEDDS (Lipid) 120x 8-10x Solubilization in micelles; bypasses dissolution step
Mesylate Salt 10x2xIonization (only effective at low pH)

Frequently Asked Questions (FAQ)

Q: Why does my propyl-indoloquinoxaline show good Caco-2 permeability but zero oral bioavailability? A: This is the classic "First-Pass Effect." The propyl chain makes the molecule lipophilic enough to enter the hepatocyte, where it is immediately chewed up by CYP enzymes before entering systemic circulation. Action: Run the Microsomal Stability Assay (Protocol 2.1). If


 min, you have a metabolic stability problem, not a permeability problem.

Q: Can I just use DMSO for animal studies? A: Do not do this. While DMSO dissolves the compound, it precipitates immediately upon contact with blood or gastric fluid, causing embolism (IV) or erratic absorption (PO). Use the SEDDS protocol or a Cosolvent system (e.g., 10% Ethanol / 40% PEG400 / 50% Water).

Q: Is the propyl group essential? Can I shorten it to methyl? A: Shortening to methyl often improves solubility but may reduce potency if the propyl group fills a specific hydrophobic pocket in your target protein (e.g., DNA intercalation groove or enzyme active site). If you must keep the chain length, switch to a cyclopropyl or trifluoropropyl group to maintain bulk while altering electronics and metabolism.

References

  • Patel, V., et al. (2018). "Lipid-Based Oral Formulation Strategies for Lipophilic Drugs." AAPS PharmSciTech.[1] Link

    • Relevance: Foundational text for selecting SEDDS/Lipid formulations for high LogP compounds like propyl-indoloquinoxalines.
  • Kanhed, A. M., et al. (2020).[4] "Indoloquinoxaline derivatives as promising multi-functional anti-Alzheimer agents."[4][5] Journal of Biomolecular Structure and Dynamics. Link

    • Relevance: Validates the biological potency of alkyl-substituted indoloquinoxalines and highlights the need for optimized delivery.
  • Słoczyńska, K., et al. (2019).[6] "Metabolic stability and its role in the discovery of new chemical entities." Acta Pharmaceutica. Link

    • Relevance: Provides the theoretical basis for the microsomal stability protocols and interpretation of clearance d
  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link

    • Relevance: Comprehensive review of solubility techniques including cyclodextrins and solid dispersions applicable to planar heterocycles.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectral Characterization of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive structural analysis of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline , a tetracyclic pharmacophore often investigated for DNA intercalation and cytotoxic activity. The characterization strategy focuses on distinguishing the target molecule from its synthetic precursors and potential by-products using 1H NMR spectroscopy.

By comparing the target against the unsubstituted parent scaffold (6H-indolo[2,3-b]quinoxaline) and the non-alkylated intermediate, this guide establishes a self-validating protocol for confirming two critical structural features: N-alkylation at position 6 and dimethoxy substitution at positions 2 and 3 .

Structural Context & Numbering

To accurately assign spectral signals, we utilize the IUPAC fusion numbering system for the indolo[2,3-b]quinoxaline scaffold.

  • Core Structure: Planar tetracyclic system.

  • Ring A (Quinoxaline benzenoid): Contains methoxy groups at C2 and C3. Protons at C1 and C4 are magnetically isolated (para-like relationship, no ortho coupling).

  • Ring B (Pyrazine/Pyrrole fusion): Central rigid core.

  • Ring C (Indole benzenoid): Unsubstituted, containing protons H7, H8, H9, H10.

  • Position 6: The indolic nitrogen, substituted with a propyl chain (

    
    ).
    

Comparative NMR Analysis

The following table contrasts the target molecule with its direct structural "alternatives"—the unsubstituted parent core and the non-alkylated intermediate. This comparison highlights the diagnostic shifts required for release testing.

Solvent: DMSO-


 (Recommended due to planar stacking aggregation in 

) Frequency: 400 MHz or higher
Feature RegionTarget: 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxalineControl 1: 6H-indolo[2,3-b]quinoxaline (Parent Core)Control 2: 2,3-dimethoxy-6H-indolo[2,3-b]quinoxaline (Intermediate)Diagnostic Interpretation
Indolic NH Absent

11.8 - 12.0 (s, 1H)

11.7 - 11.9 (s, 1H)
Disappearance of the downfield singlet confirms successful N-alkylation.
N-Propyl (

)

4.45 - 4.55 (t, 2H)
AbsentAbsentThe triplet >4.0 ppm is diagnostic for N-substitution. Deshielded by aromatic ring current.
Methoxy (

)

3.85 - 3.95 (s, 6H)
Absent

3.85 - 3.95 (s, 6H)
Presence of strong singlets confirms the 2,3-dimethoxy substitution pattern.
Quinoxaline Ar-H

7.5 - 7.6 (s, 2H)
(H1, H4)

7.6 - 8.2 (m, 4H)

7.4 - 7.6 (s, 2H)
Critical: In the target, H1 and H4 appear as singlets because C2/C3 are substituted, blocking ortho-coupling. In the parent, this region is a multiplet.
Indole Ar-H

7.3 - 8.3 (m, 4H)

7.3 - 8.3 (m, 4H)

7.3 - 8.3 (m, 4H)
Remains largely unchanged; serves as an internal structural anchor.
Alkyl Terminus

1.8 (m),

0.95 (t)
AbsentAbsentConfirms the length of the propyl chain.

Detailed Spectral Assignment

A. The Aliphatic Region (0.0 - 5.0 ppm)

This region confirms the "tails" of the molecule.

  • Terminal Methyl (

    
     ~0.95 ppm):  Appears as a triplet (
    
    
    
    Hz). Integration must equal 3H.
  • Internal Methylene (

    
     ~1.85 ppm):  Appears as a multiplet (sextet-like). Connects the terminal methyl to the N-methylene.
    
  • Methoxy Groups (

    
     3.90 ppm):  Two methoxy groups are chemically equivalent if the molecule has a symmetry axis, or very close in shift. Integration must equal 6H. Note: If rotational barriers exist, these may split into two distinct singlets of 3H each.
    
  • N-Methylene (

    
     4.50 ppm):  This is the most deshielded aliphatic signal. It appears as a triplet. Its position (>4.4 ppm) is characteristic of an alkyl group attached to the electron-deficient indole nitrogen in a fused system.
    
B. The Aromatic Region (7.0 - 8.5 ppm)

This region confirms the core integrity.

  • H-1 and H-4 (Quinoxaline Ring): These protons are key. In the unsubstituted parent, the quinoxaline ring shows an ABCD or AA'BB' system. In the 2,3-dimethoxy derivative , positions 2 and 3 are blocked. H-1 and H-4 become isolated singlets.

    • Observation: Look for two sharp singlets (integrating 1H each) or one overlapping singlet (2H) in the 7.4–7.6 ppm range.[1]

  • H-7 to H-10 (Indole Ring): These protons typically display a standard 4-spin system:

    • H-7/H-10: Doublets (or multiplets appearing as doublets).

    • H-8/H-9: Triplets (or multiplets appearing as triplets).

    • Shift Logic: H-10 (closest to N) is often the most deshielded doublet.

Experimental Protocol

Objective: Obtain high-resolution spectra free from aggregation broadening, common in planar intercalators.

  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid target.

    • Dissolve in 0.6 mL of DMSO-

      
        (99.9% D).
      
    • Why DMSO? Indoloquinoxalines are highly planar and prone to

      
      -
      
      
      
      stacking in non-polar solvents like
      
      
      , which causes peak broadening. DMSO disrupts these aggregates.
  • Acquisition Parameters:

    • Temperature: 298 K (Standard). If broadening persists, elevate to 323 K.

    • Scans (NS): Minimum 64 scans to ensure visibility of small impurity peaks.

    • Relaxation Delay (D1): Set to

      
       2.0 seconds to allow full relaxation of the isolated aromatic protons (H1/H4), ensuring accurate integration.
      
  • Referencing:

    • Calibrate to residual DMSO pentet at

      
       2.50 ppm or internal TMS at 
      
      
      
      0.00 ppm.

Structural Validation Workflow

The following diagram illustrates the decision logic for validating the synthesis of the target molecule from its precursors.

NMR_Validation_Flow Start Crude Product (2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline) Solubility Dissolve in DMSO-d6 (Check for Aggregation) Start->Solubility Acquisition Acquire 1H NMR (400 MHz, 298K) Solubility->Acquisition Check_NH Check 11.0 - 13.0 ppm Is NH signal present? Acquisition->Check_NH Fail_Alkylation FAIL: Incomplete Alkylation (Product is Intermediate) Check_NH->Fail_Alkylation Yes (Signal Exists) Check_Aliphatic Check 0.5 - 5.0 ppm Identify Propyl & Methoxy Check_NH->Check_Aliphatic No (Signal Absent) Fail_Sub FAIL: Missing Substituents Check_Aliphatic->Fail_Sub Missing OMe or Propyl Check_Aromatic Check 7.0 - 8.5 ppm Are H1/H4 Singlets? Check_Aliphatic->Check_Aromatic Signals Present Fail_Core FAIL: Incorrect Core/Regioisomer (Likely Unsubstituted) Check_Aromatic->Fail_Core Multiplets (Coupling Visible) Success PASS: Structure Confirmed Check_Aromatic->Success Singlets (Coupling Blocked)

Figure 1: Logic flow for validating the structural integrity of the target indoloquinoxaline derivative via NMR.

References

  • Synthesis and Cytotoxic Evaluation of 6H-indolo[2,3-b]quinoxaline Derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2010).[2] Context: Establishes the core synthesis protocols and general NMR shifts for the 6-substituted indoloquinoxaline scaffold. URL:[Link]

  • Efficient Synthetic Access to Novel Indolo[2,3-b]Quinoxaline-based Heterocycles. Source: Current Organic Synthesis (2022).[3] Context: Provides detailed experimental data on N-alkylation (propyl/butyl chains) and the resulting deshielding effects on the N-methylene protons. URL:[Link]

  • Modern Methods for the Synthesis of Indolo[2,3-b]quinoxalines. Source: Chemistry of Heterocyclic Compounds (2022).[3][4] Context: A review of the spectral properties and synthetic pathways for substituted indoloquinoxalines, confirming the planar nature and solvent requirements. URL:[Link]

Sources

A Comparative Analysis of DNA Binding Affinity: Cisplatin vs. 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of anticancer therapeutics, the interaction between small molecules and DNA remains a cornerstone of drug design. This guide provides a comparative analysis of the DNA binding affinities of two distinct compounds: the long-established chemotherapeutic agent, cisplatin, and a member of the promising indolo[2,3-b]quinoxaline class, 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline. We will delve into their disparate mechanisms of DNA interaction and present the experimental frameworks used to quantify their binding strengths.

Introduction: Two Distinct Modes of DNA Engagement

Cisplatin , a platinum-based drug, is a cornerstone of chemotherapy, renowned for its efficacy against a range of solid tumors.[1] Its cytotoxic effects are primarily mediated by its covalent binding to DNA, which induces structural distortions that impede replication and transcription, ultimately triggering apoptosis.[1][2] The primary binding sites for cisplatin are the N7 atoms of purine bases, with a marked preference for adjacent guanines, leading to the formation of 1,2-intrastrand crosslinks.[2][3]

In contrast, 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline belongs to a class of planar, fused heterocyclic compounds that are recognized as potent DNA intercalators.[4][5][6] Unlike the covalent binding of cisplatin, intercalation is a non-covalent interaction where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix.[4] This insertion leads to a lengthening and unwinding of the DNA duplex, which can interfere with the function of DNA-processing enzymes like topoisomerases and polymerases.[7] The substituents on the indoloquinoxaline core, such as the 2,3-dimethoxy and 6-propyl groups, play a crucial role in modulating its DNA binding affinity and biological activity.[4][6]

Quantifying DNA Binding Affinity: A Methodological Overview

Several biophysical techniques are routinely employed to characterize and quantify the interaction between small molecules and DNA.[8][9] These methods allow for the determination of key parameters such as the binding constant (Ka or Kb), which reflects the strength of the interaction, and the binding stoichiometry, which indicates the number of drug molecules bound per DNA base pair.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for monitoring drug-DNA interactions.[10] The binding of a small molecule to DNA often results in changes in the absorbance spectrum of the drug, the DNA, or both. Intercalation, for instance, typically leads to hypochromism (a decrease in absorbance intensity) and a bathochromic shift (a red shift in the wavelength of maximum absorbance) of the drug's absorption bands.[10][11] By systematically titrating a solution of DNA with increasing concentrations of the drug, one can monitor these spectral changes to calculate the binding constant.[12][13]

Fluorescence Spectroscopy

Fluorescence-based assays offer high sensitivity for studying drug-DNA interactions.[14] One common approach is the fluorescence quenching assay, where the intrinsic fluorescence of a drug is quenched upon binding to DNA.[15][16] The extent of quenching can be used to determine the binding affinity. Another powerful method is the ethidium bromide (EtBr) displacement assay. EtBr is a well-known DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA. A compound that can displace EtBr from the DNA will cause a decrease in the fluorescence of the EtBr-DNA complex. This displacement is indicative of a competitive binding interaction, and the degree of fluorescence quenching can be used to estimate the binding affinity of the test compound.[17]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a technique used to study the binding of molecules to nucleic acids.[18][19] The principle is based on the fact that a DNA fragment bound to another molecule will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the unbound DNA.[20][21][22] This results in a "shift" in the position of the DNA band. While often used for protein-DNA interactions, EMSA can also be adapted to study the binding of small molecules that cause a significant conformational change or stabilization of the DNA structure.[18][21]

Comparative DNA Binding Affinity

CompoundBinding ModeTypical Binding Constant (Ka)Key Experimental Observations
Cisplatin Covalent Cross-linking~10^5 - 10^9 M^-1 (apparent)Forms primarily 1,2-intrastrand G-G adducts. Binding is time and temperature-dependent due to the aquation process.[23][24]
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline IntercalationExpected to be in the range of 10^4 - 10^6 M^-1Characterized by hypochromic and bathochromic shifts in UV-Vis spectra upon DNA addition. Can displace intercalated ethidium bromide.[4][17]

Note: The binding constant for cisplatin is often referred to as an "apparent" constant due to the irreversible nature of the covalent bond formation and the multi-step aquation process that precedes DNA binding.

One study, using single-molecule stretching experiments, reported an apparent association constant (KA) for cisplatin of (2.2 ± 0.1) × 10^9 M^-1.[23] However, it is important to note that this value was obtained under specific experimental conditions and may not be directly comparable to solution-based measurements for intercalators. For indoloquinoxaline derivatives, binding constants are typically in the range of 10^4 to 10^6 M^-1, which is characteristic of high-affinity DNA intercalators.[17]

Experimental Protocols

UV-Vis Titration for DNA Binding

This protocol outlines a general procedure for determining the DNA binding affinity of a compound like 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline using UV-Vis spectroscopy.

  • Preparation of Solutions:

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Determine the concentration of the DNA solution spectrophotometrically using the absorbance at 260 nm (ε = 6600 M-1 cm-1).[10]

    • Prepare a stock solution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute it in the same buffer as the DNA.

  • Titration:

    • Place a fixed concentration of the test compound in a quartz cuvette.

    • Record the initial UV-Vis spectrum (typically from 200-500 nm).

    • Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

    • After each addition, allow the solution to equilibrate and then record the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the changes in absorbance at the wavelength of maximum absorbance (λmax) of the compound.

    • Plot the absorbance versus the concentration of DNA.

    • The binding constant (Ka) can be calculated by fitting the data to the Wolfe-Shimer equation or by using a Scatchard plot.

UV_Vis_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_dna Prepare ct-DNA solution initial_spectrum Record initial spectrum of compound prep_dna->initial_spectrum prep_compound Prepare compound solution prep_compound->initial_spectrum add_dna Add aliquot of ct-DNA initial_spectrum->add_dna equilibrate Equilibrate add_dna->equilibrate record_spectrum Record spectrum equilibrate->record_spectrum record_spectrum->add_dna Repeat for multiple additions plot_data Plot Absorbance vs. [DNA] record_spectrum->plot_data calculate_ka Calculate Binding Constant (Ka) plot_data->calculate_ka

Caption: Workflow for determining DNA binding affinity using UV-Vis titration.

Fluorescence Quenching Assay

This protocol describes a fluorescence quenching experiment to assess DNA binding.

  • Preparation of Solutions:

    • Prepare buffered solutions of ct-DNA and the fluorescent test compound as described for the UV-Vis titration.

  • Fluorescence Measurements:

    • Place a fixed concentration of the test compound in a quartz cuvette suitable for fluorescence measurements.

    • Measure the initial fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Add increasing concentrations of ct-DNA to the cuvette.

    • After each addition, mix and allow to equilibrate before measuring the fluorescence intensity.

  • Data Analysis:

    • Correct the fluorescence data for dilution.

    • Plot the fluorescence intensity (F/F0) versus the concentration of DNA, where F0 is the initial fluorescence and F is the fluorescence at each DNA concentration.

    • The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.

Fluorescence_Quenching_Workflow cluster_prep Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_dna Prepare ct-DNA solution initial_fluorescence Measure initial fluorescence (F0) prep_dna->initial_fluorescence prep_compound Prepare fluorescent compound solution prep_compound->initial_fluorescence add_dna Add aliquot of ct-DNA initial_fluorescence->add_dna measure_fluorescence Measure fluorescence (F) add_dna->measure_fluorescence measure_fluorescence->add_dna Repeat for multiple additions stern_volmer_plot Plot F0/F vs. [DNA] (Stern-Volmer) measure_fluorescence->stern_volmer_plot calculate_kq Calculate Quenching Constant stern_volmer_plot->calculate_kq

Sources

Navigating the Cytotoxic Landscape of 6H-indolo[2,3-b]quinoxalines: A Guide to Reproducing and Comparing IC50 Values

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals vested in the discovery of novel anticancer agents, the 6H-indolo[2,3-b]quinoxaline scaffold represents a promising frontier. Compounds based on this planar, heterocyclic system have demonstrated a compelling range of pharmacological activities, primarily attributed to their role as DNA intercalating agents.[1][2] This guide provides a comprehensive framework for understanding and reproducing the cytotoxic evaluation of this class of compounds, with a particular focus on derivatives active against human cancer cell lines.

While this guide is centered on the topic of 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline, an extensive review of the published literature did not yield specific IC50 values for this particular derivative. However, seminal work by Moorthy et al. has laid the groundwork for assessing the cytotoxicity of closely related analogs, providing a valuable point of comparison and a methodological blueprint.[1][2][3]

This document will delve into the reported cytotoxic activities of key 6H-indolo[2,3-b]quinoxaline derivatives, present a detailed, field-proven protocol for determining IC50 values via the MTT assay, and discuss the underlying mechanistic principles that drive the anticancer properties of this compound class. Our objective is to equip fellow scientists with the necessary tools and insights to confidently and accurately reproduce and expand upon the existing body of research.

Comparative Cytotoxicity of 6H-indolo[2,3-b]quinoxaline Analogs

The study by Moorthy et al. (2010) serves as a critical reference for the cytotoxic potential of 6H-indolo[2,3-b]quinoxaline derivatives.[1][2][3] Their work identified several analogs with significant in vitro activity against the human promyelocytic leukemia cell line, HL-60. While the precise IC50 values require access to the full-text article, the authors highlight the following compounds as particularly active:

Compound IdentifierSubstitution PatternReported Activity against HL-60
IDQ-5 6H-Indolo[2,3-b]quinoxaline-7-carboxamideSignificant
IDQ-10 N-propyl-6H-indolo[2,3-b]quinoxaline-7-carboxamideSignificant
IDQ-11 N-butyl-6H-indolo[2,3-b]quinoxaline-7-carboxamideSignificant
IDQ-13 N-benzyl-6H-indolo[2,3-b]quinoxaline-7-carboxamideSignificant
IDQ-14 N-(4-fluorobenzyl)-6H-indolo[2,3-b]quinoxaline-7-carboxamideSignificant

Table 1: Summary of 6H-indolo[2,3-b]quinoxaline derivatives with reported significant cytotoxic activity against the HL-60 human leukemia cell line.[1][2][3]

The successful reproduction of these findings, and the evaluation of novel derivatives such as 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline, hinges on a robust and well-controlled experimental protocol.

A Reproducible Protocol for Determining IC50 Values: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. The protocol provided below is a self-validating system designed for accuracy and reproducibility.

Causality Behind Experimental Choices

The principle of the MTT assay lies in the enzymatic conversion of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., living) cells. The concentration of the dissolved formazan is directly proportional to the number of viable cells. This choice of assay is predicated on its reliability, high throughput, and the extensive body of literature that employs it for similar cytotoxic evaluations.

Detailed, Step-by-Step Methodology

1. Cell Culture and Seeding:

  • Cell Line: Human promyelocytic leukemia (HL-60) cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed 5 x 104 cells per well in a 96-well microtiter plate in a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence and stabilization.

2. Compound Preparation and Treatment:

  • Stock Solution: Prepare a 10 mM stock solution of the test compound (e.g., 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline) in dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations for testing (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including controls, is less than 0.5% to avoid solvent-induced cytotoxicity.

  • Treatment: After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

3. MTT Assay Execution:

  • MTT Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

  • Addition of MTT: Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis and IC50 Calculation:

  • Percentage of Viability: Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • IC50 Determination: Plot the percentage of viability against the logarithm of the compound concentration. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, Origin).

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture HL-60 Cell Culture seeding Cell Seeding (5x10^4/well) cell_culture->seeding compound_prep Compound Stock & Dilutions treatment Compound Treatment (72h) compound_prep->treatment seeding->treatment mtt_addition MTT Addition (4h) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_ic50 Plot & Calculate IC50 calc_viability->plot_ic50

Caption: Workflow for determining the IC50 of 6H-indolo[2,3-b]quinoxaline derivatives.

Mechanistic Underpinnings: DNA Intercalation

The cytotoxic effects of 6H-indolo[2,3-b]quinoxalines are primarily attributed to their ability to intercalate into DNA.[1][2] The planar structure of the indoloquinoxaline core allows it to insert between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

mechanism_of_action compound 6H-indolo[2,3-b]quinoxaline intercalation DNA Intercalation compound->intercalation Inserts between base pairs dna DNA Double Helix dna->intercalation replication_block Replication Block intercalation->replication_block transcription_block Transcription Block intercalation->transcription_block apoptosis Apoptosis replication_block->apoptosis transcription_block->apoptosis

Caption: The proposed mechanism of action for 6H-indolo[2,3-b]quinoxaline cytotoxicity.

Conclusion

While the specific IC50 value for 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline remains to be published, the established cytotoxicity of its structural analogs underscores the potential of this chemical class in oncology research. The provided MTT assay protocol offers a robust and reliable method for researchers to determine the cytotoxic profile of this and other novel derivatives. By adhering to a standardized and well-documented methodology, the scientific community can ensure the reproducibility and comparability of findings, accelerating the journey from promising scaffold to potential therapeutic.

References

  • Moorthy, N. S. H. N., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-405. [Link]

  • Moorthy, N. S. H. N., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Taylor & Francis Online. [Link]

  • Moorthy, N. S. H. N., Karthikeyan, C., & Trivedi, P. (2010). Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. ResearchGate. [Link]

Sources

FTIR spectral assignment for 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: FTIR Spectral Profiling of 2,3-Dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline

Executive Summary & Pharmacophore Context

This guide provides a definitive infrared spectroscopy (FTIR) analysis for 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline . This scaffold is a critical pharmacophore in oncology, functioning primarily as a DNA intercalator and topoisomerase II inhibitor.

The structural integrity of this molecule relies on three distinct chemical features:

  • The Tetracyclic Core: The fused indolo[2,3-b]quinoxaline system (planar, aromatic).

  • The Solubilizing Chain: The N-propyl group at position 6 (modulates lipophilicity).

  • The Electron-Donating Substituents: The 2,3-dimethoxy groups (influence redox potential and intercalation affinity).

This guide compares the target molecule against its synthetic precursors to provide a self-validating protocol for structural confirmation.

Structural Logic & Vibrational Assignment Strategy

To accurately assign peaks, we must deconstruct the molecule into its vibrational domains. The absence of specific bands is as diagnostic as their presence.

Visualizing the Assignment Workflow

FTIR_Assignment_Logic Substrate Target Molecule: 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline Region_High High Frequency Region (2800 - 3100 cm⁻¹) Substrate->Region_High Region_Mid Double Bond Region (1500 - 1650 cm⁻¹) Substrate->Region_Mid Region_Low Fingerprint Region (1000 - 1300 cm⁻¹) Substrate->Region_Low Validation DIAGNOSTIC CHECK: Absence of N-H (~3200-3400 cm⁻¹) Confirms N-propylation Substrate->Validation Aromatic_CH Aromatic C-H Stretch (>3000 cm⁻¹) Region_High->Aromatic_CH Aliphatic_CH Aliphatic C-H Stretch (Propyl + Methoxy) (2800-2995 cm⁻¹) Region_High->Aliphatic_CH CN_Core C=N (Quinoxaline) (~1580-1620 cm⁻¹) Region_Mid->CN_Core COC_Ether C-O-C (Methoxy) (~1250 & 1050 cm⁻¹) Region_Low->COC_Ether

Figure 1: Logical flow for spectral decomposition. The diagnostic check (absence of N-H) is critical for confirming the N-6 alkylation.

Comparative Spectral Analysis

The following table contrasts the target molecule with its likely precursors: 4,5-dimethoxy-o-phenylenediamine (Precursor A) and N-propylisatin (Precursor B). This comparison allows for real-time reaction monitoring.[1]

Table 1: Critical Frequency Assignments & Comparative Shifts
Functional GroupVibration ModeTarget Molecule (cm⁻¹)Precursor A (Diamine)Precursor B (Isatin)Diagnostic Note
N-H StretchingABSENT 3300-3400 (Strong, Doublet)Absent (if N-propylated)Primary Confirmation: Disappearance of amine peaks indicates successful condensation.
C=O (Ketone) StretchingABSENT N/A1720-1740 (Strong)Cyclization Proof: Loss of isatin carbonyl confirms fusion into the quinoxaline ring.
C-H (Aromatic) Stretching3010 - 3080 3000-31003020-3100Present in all, but pattern changes due to polycyclic fusion.
C-H (Aliphatic) Asym/Sym Stretch2850 - 2960 2830-2960 (Methoxy only)2850-2960 (Propyl only)Intensity Increase: Target contains both Methoxy and Propyl C-H signals.
C=N Stretching1580 - 1615 N/AN/AScaffold Fingerprint: Distinctive band for the newly formed quinoxaline ring.
C-O-C Asym Stretching1240 - 1275 ~1250N/AConfirms retention of dimethoxy groups.
C-O-C Sym Stretching1020 - 1060 ~1040N/ASecondary confirmation of methoxy ether linkage.

Technical Insight: The C=N stretch in indolo[2,3-b]quinoxalines is often coupled with aromatic ring vibrations, appearing as a medium-to-strong band near 1600 cm⁻¹. It is the definitive marker of the heterocyclic core formation [1, 2].

Detailed Spectral Interpretation

A. The High-Frequency Region (2800–3100 cm⁻¹)

Unlike the unsubstituted parent compound, the 2,3-dimethoxy-6-propyl derivative exhibits a complex aliphatic region.

  • 3050 cm⁻¹: Weak aromatic C-H stretching.

  • 2955 cm⁻¹: Asymmetric C-H stretch of the methyl groups (terminal propyl -CH₃ and methoxy -OCH₃).

  • 2870 cm⁻¹: Symmetric C-H stretch.

  • Observation: You will see a "jagged" aliphatic cluster here, significantly more intense than in unsubstituted indoloquinoxaline due to the high proton count of the substituents (3 from propyl + 6 from methoxy = 9 aliphatic protons).

B. The Fingerprint & Functional Region (1000–1650 cm⁻¹)
  • 1580–1615 cm⁻¹ (C=N): This band confirms the quinoxaline ring closure. If the reaction is incomplete, you will see residual C=O peaks from the isatin precursor at >1700 cm⁻¹.

  • 1250 cm⁻¹ & 1050 cm⁻¹ (C-O-C): These are the "Methoxy Markers." They must be present. If the reaction involved harsh acidic conditions (e.g., HBr), these peaks might disappear, indicating accidental demethylation to hydroxyls (which would show a broad -OH band at 3400 cm⁻¹).

Experimental Protocol: Validated Data Acquisition

For this specific lipophilic, crystalline solid, the sampling technique significantly alters spectral resolution.

Method Recommendation: Transmission KBr Pellet

  • Why: ATR (Attenuated Total Reflectance) is convenient but often suppresses the intensity of high-wavenumber peaks (C-H stretches) due to depth-of-penetration issues. For characterizing the subtle aliphatic propyl/methoxy bands against the aromatic background, KBr transmission provides superior resolution.

Step-by-Step Workflow:

  • Preparation: Mix 1.5 mg of the target compound with 250 mg of spectroscopic-grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid Christiansen effect scattering).

  • Compression: Press at 8-10 tons for 2 minutes under vacuum to remove trapped air/moisture.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for resolving aromatic vs. aliphatic C-H).

    • Scans: 32 or 64.

    • Range: 4000–450 cm⁻¹.

  • Post-Processing: Apply baseline correction. Do not apply heavy smoothing, as it may merge the distinct methoxy/propyl doublets in the 2900 cm⁻¹ region.

Synthesis Monitoring Pathway

Use this flowchart to determine reaction completion using FTIR markers.

Reaction_Monitoring Start Reaction Mixture (Diamine + N-Propyl Isatin) Check1 Check 1700-1750 cm⁻¹ (Isatin C=O) Start->Check1 Check2 Check 3300-3400 cm⁻¹ (Diamine N-H) Check1->Check2 Peak Absent Result_Incomplete Reaction Incomplete Continue Reflux Check1->Result_Incomplete Peak Present Check2->Result_Incomplete Peak Present Result_Complete Reaction Complete Proceed to Workup Check2->Result_Complete Peak Absent

Figure 2: Decision tree for reaction monitoring. The disappearance of both Carbonyl (C=O) and Amine (N-H) bands signifies the formation of the fused ring system.

References

  • Harmata, M. (2025). Synthesis and Some Reactions of 6H-Indolo[2,3-b]quinoxalines. ResearchGate.

  • Moorthy, N. S. H. N., et al. (2010).[2] Design, synthesis, cytotoxic evaluation, and QSAR study of some 6H-indolo[2,3-b]quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Kunjiappan, S., et al. (2019).[3] FTIR spectra of Indoloquinoxaline incorporated keratin NPs. ResearchGate.

  • Abu-Hashem, A. A., & Ameen, T. A. (2025).[3] Modern Techniques for the Synthesis of 6H-Indolo[2,3-b]quinoxaline. Mini-Reviews in Organic Chemistry.

Sources

Safety Operating Guide

Personal protective equipment for handling 2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Class: Indolo[2,3-b]quinoxaline derivative Primary Hazard: High Potency / Cytotoxic / DNA Intercalator Operational Band: OEB 4 (Occupational Exposure Band) — Handling requires high containment.

2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is a planar heterocyclic compound structurally analogous to known DNA intercalators (e.g., B-220, Ellipticine). Research indicates that the indoloquinoxaline scaffold stabilizes DNA duplexes and triplexes via intercalation, leading to inhibition of replication and transcription. Consequently, this compound must be treated as a suspected mutagen and carcinogen .

Immediate Action Required:

  • Do NOT handle on an open bench.

  • Do NOT use standard latex gloves (permeation risk).

  • ALL powders must be manipulated inside a certified Chemical Fume Hood or Powder Containment Hood.

Risk Assessment & Hazard Identification

Since specific toxicological data (LD50) for this precise derivative may be unpublished, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of the indolo[2,3-b]quinoxaline pharmacophore.

Hazard CategoryClassification (Inferred)Mechanism of Toxicity
Genotoxicity Category 1B (Suspected) Planar tetracyclic structure allows insertion between DNA base pairs (intercalation), causing frameshift mutations.
Acute Toxicity Category 3 (Oral/Dermal) Nitrogen-dense heterocycles often exhibit moderate-to-high acute toxicity upon ingestion or absorption.
Target Organs Bone Marrow / Liver Cytotoxic agents often target rapidly dividing cells (hematopoietic system) and metabolic organs.
Physical Dust Explosion Risk Like most organic heterocycles, fine dust clouds can be explosive. Ground all equipment.

Personal Protective Equipment (PPE) Matrix

The following PPE constitutes the secondary barrier . The primary barrier is your engineering control (Fume Hood/Glovebox).

Body PartRequired EquipmentTechnical Specification
Respiratory PAPR or N99/P3 If handling outside a hood (e.g., spill cleanup), use a Powered Air Purifying Respirator (PAPR). N95 is insufficient for cytotoxic powders.
Hands (Layer 1) Nitrile (High Dexterity) 4-6 mil thickness. Inspect for micro-tears immediately.
Hands (Layer 2) Nitrile (Extended Cuff) Minimum 8 mil thickness. Taped to lab coat/sleeve to prevent wrist exposure. Double-gloving is mandatory.
Eyes Chemical Goggles Tightly fitting indirect-vent goggles. Safety glasses with side shields are not acceptable for powders.
Body Tyvek® Lab Coat Disposable, low-linting, non-woven polyethylene. Wrist cuffs must be elasticized.

Operational Protocol: Safe Handling & Solubilization

A. Engineering Controls (The "Zone of Safety")
  • Primary: Class II Biological Safety Cabinet (BSC) or Powder Containment Balance Enclosure.

  • Airflow: Face velocity must be maintained between 0.3 – 0.5 m/s .

  • Static Control: Use an ionizing bar inside the weigh station. Indoloquinoxalines are often static-prone, causing "flying powder" incidents.

B. Step-by-Step Weighing Procedure
  • Preparation: Place a plastic-backed absorbent mat (pig mat) on the hood surface. Pre-label your receiving vial.

  • Anti-Static Measure: Pass the spatula and receiving vial through the ionizer stream.

  • Transfer: Open the source container only inside the hood. Transfer the solid gently to avoid aerosol generation.

  • Decontamination: Wipe the exterior of the receiving vial with a Kimwipe dampened with 10% Bleach (Sodium Hypochlorite) followed by 70% Ethanol . This degrades trace organic residues.

  • Closing: Parafilm the vial before removing it from the hood.

C. Solubilization (DMSO/DMF)
  • Solvent Choice: This lipophilic molecule (propyl + methoxy groups) will dissolve best in DMSO or DMF .

  • Exothermic Risk: Dissolution is generally not exothermic, but always add solvent to the powder, not powder to solvent, to prevent splashing.

  • Penetration Hazard: DMSO is a potent skin penetrant and will carry the cytotoxic compound directly into the bloodstream. Change outer gloves immediately if a DMSO splash occurs.

Biological Mechanism & Safety Logic (Visualization)

The following diagram illustrates why strict containment is necessary. It maps the biological pathway from exposure to toxicity, validating the PPE choices.

ToxicityPathway Exposure Inhalation/Dermal Exposure Systemic Systemic Circulation (DMSO facilitates) Exposure->Systemic Absorption CellEntry Cellular Uptake Systemic->CellEntry Distribution Nucleus Nuclear Translocation CellEntry->Nucleus Target Intercalation into DNA Base Pairs Nucleus->Target High Affinity Effect Replication Arrest & Apoptosis (Toxicity) Target->Effect Mechanism of Action

Figure 1: Pathophysiological cascade of indoloquinoxaline exposure. Note that DMSO solvation significantly increases the risk of systemic absorption.

Emergency Response & Disposal

A. Spill Cleanup (Powder)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don a Tyvek suit and P3/N99 respirator.

  • Cover: Gently cover the spill with wet paper towels (dampened with water) to prevent dust dispersal. Do not dry sweep.

  • Neutralize: Clean the area with 10% Sodium Hypochlorite (oxidizes the indole ring), wait 10 minutes, then rinse with water.

B. Waste Disposal
  • Stream: Cytotoxic/Genotoxic Waste (usually Yellow or Purple bins depending on region).

  • Destruction: High-temperature incineration (>1000°C) is required to break the polycyclic core.

  • Never: Do not dispose of down the drain or in general trash.

References

  • Harmenberg, J., et al. (1988). "Antiviral activity of indolo[2,3-b]quinoxaline derivatives." Antiviral Research. Link

  • Konda, S., et al. (2014). "Synthesis and biological evaluation of novel indolo[2,3-b]quinoxaline derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. Link

  • Wilhelmsson, L.M., et al. (2017). "Interactions of the Antiviral Quinoxaline Derivative 9-OH-B220 with Duplex and Triplex forms of Synthetic DNA and RNA." Chalmers University Research. Link

  • PubChem. (2023). "6H-Indolo[2,3-b]quinoxaline Compound Summary." National Library of Medicine. Link

  • Occupational Safety and Health Administration (OSHA). "Controlling Occupational Exposure to Hazardous Drugs." Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
Reactant of Route 2
Reactant of Route 2
2,3-dimethoxy-6-propyl-6H-indolo[2,3-b]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.